4-Amino-2,3,5,6-tetrafluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFNMQHMRRBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361523 | |
| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-20-8 | |
| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide for Researchers
CAS Number: 1682-20-8
This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluoropyridine, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and material science. This document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in medicinal chemistry.
Physicochemical and Safety Data
This compound is a white to cream-colored crystalline solid.[1][2] Its core structure consists of a pyridine ring heavily substituted with fluorine atoms, which significantly influences its chemical reactivity and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1682-20-8 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₂F₄N₂ | [1][3][4][5][6][7][8][9] |
| Molecular Weight | 166.08 g/mol | [3][4][5][6][7][8][9] |
| Appearance | White to cream crystals or powder | [1][2][8] |
| Melting Point | 82-88 °C | [1][2][8][9] |
| Assay (Purity) | ≥97.0% (GC) | [2][3][10] |
| IUPAC Name | 2,3,5,6-tetrafluoropyridin-4-amine | [1][8] |
| InChI Key | PLVFNMQHMRRBAA-UHFFFAOYSA-N | [1][7][8][9] |
| SMILES | Nc1c(F)c(F)nc(F)c1F | [1][7][8][9] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | References |
| Hazard | H302 | Harmful if swallowed. | [7][10] |
| H312 | Harmful in contact with skin. | [7][10] | |
| H332 | Harmful if inhaled. | [7][10] | |
| H315 | Causes skin irritation. | [7] | |
| H319 | Causes serious eye irritation. | [7] | |
| H335 | May cause respiratory irritation. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][10] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Synthesis and Reactivity
The primary route for synthesizing this compound is through the nucleophilic aromatic substitution (SₙAr) reaction of pentafluoropyridine. The electron-withdrawing fluorine atoms and the ring nitrogen atom activate the pyridine ring, making it highly susceptible to nucleophilic attack. The substitution occurs preferentially at the 4-position (para) due to electronic factors.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This representative protocol is based on established principles for SₙAr reactions on perfluorinated heterocycles.
-
Reaction Setup: In a sealed pressure vessel, dissolve pentafluoropyridine (1 equivalent) in ethanol.
-
Reagent Addition: Add a concentrated aqueous solution of ammonia (excess, e.g., 3-5 equivalents) to the vessel. The use of a sealed tube is necessary to prevent the escape of gaseous ammonia upon heating.
-
Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 50 to 100°C. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature. Evaporate the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Chemical Reactivity and Derivatization
This compound serves as a versatile building block for synthesizing more complex molecules. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Caption: Key derivatization reactions of this compound.
Experimental Protocol: Schiff Base Formation with Benzaldehyde
This protocol describes a typical condensation reaction to form an imine (Schiff base), a common step in building more complex pharmaceutical intermediates.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Reagent Addition: Add benzaldehyde (1 to 1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. The formation of water can be monitored, and it can be removed using a Dean-Stark apparatus if necessary.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure.
-
Purification: The resulting crude Schiff base, (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, can be purified by recrystallization from a solvent like ethanol. Derivatives of this type have shown antibacterial and antifungal activity.[4]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. As a highly fluorinated building block, this compound is of significant interest in medicinal chemistry.
The broader class of 4-aminopyridine derivatives are known as potent blockers of voltage-gated potassium channels (Kᵥ).[1][3][5] In demyelinating neurodegenerative diseases like multiple sclerosis, Kᵥ channels become exposed on the axonal membrane, leading to an excessive leakage of potassium ions and subsequent failure of action potential conduction.[3] 4-Aminopyridine and its derivatives can block these exposed channels, thereby restoring nerve impulse conduction and improving neurological function.[3] While specific studies on the tetrafluorinated analog are emerging, its structural similarity to known Kᵥ channel blockers makes it a compelling candidate for the development of new therapeutics for neurodegenerative disorders.
Caption: Mechanism of action for 4-aminopyridine derivatives as Kᵥ channel blockers.
References
- 1. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine, a key building block in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and physicochemical properties of the target compound, presenting data in a clear and accessible format for laboratory application.
Introduction
This compound is a versatile synthetic intermediate characterized by its highly fluorinated pyridine ring and a reactive amino group. The electron-withdrawing nature of the fluorine atoms makes the pyridine core susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for a wide array of chemical transformations. These properties make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Primary Synthetic Pathway
The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The reaction proceeds with high regioselectivity, with the incoming amino group preferentially displacing the fluorine atom at the 4-position of the pyridine ring. This is due to the stabilizing effect of the nitrogen atom in the ring on the Meisenheimer intermediate formed during the substitution at the para-position.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from the work of Vaganova et al. (2007), which describes the selective amination of polyfluorinated pyridines using liquid ammonia.[1]
Reaction:
Pentafluoropyridine + NH3 (liquid) → this compound
Materials and Equipment:
-
Pentafluoropyridine
-
Liquid Ammonia
-
Autoclave or a sealed reaction vessel capable of withstanding high pressure
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., hexane)
Procedure:
-
A high-pressure autoclave is charged with pentafluoropyridine.
-
The autoclave is cooled, and a significant excess of liquid ammonia is condensed into the vessel.
-
The sealed autoclave is allowed to warm to the specified reaction temperature and maintained for the designated reaction time.
-
After the reaction is complete, the autoclave is cooled, and the excess ammonia is carefully vented.
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent, such as hexane, to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the amination of pentafluoropyridine with liquid ammonia, as reported by Vaganova et al. (2007).[1]
| Parameter | Value |
| Starting Material | Pentafluoropyridine |
| Reagent | Liquid Ammonia |
| Reaction Temperature | -33 °C |
| Reaction Time | Not specified |
| Yield | 95% |
Physicochemical Properties
The table below outlines the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1682-20-8 | [2][3] |
| Molecular Formula | C5H2F4N2 | [2][3] |
| Molecular Weight | 166.08 g/mol | [2][3] |
| Appearance | White to cream solid, crystals, or powder | [2][4] |
| Melting Point | 85-87 °C (lit.) | [2] |
| Purity | ≥97.0% (GC) |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound. While the full spectra are not reproduced here, their availability is noted.
-
1H NMR: The proton NMR spectrum will show a characteristic signal for the amino protons.
-
13C NMR: The carbon NMR will display signals corresponding to the carbon atoms of the tetrafluoropyridine ring.
-
19F NMR: The fluorine NMR is essential for confirming the substitution pattern, showing distinct signals for the fluorine atoms at the 2, 3, 5, and 6 positions.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C-F and C=N vibrations of the fluorinated pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound from pentafluoropyridine and liquid ammonia is a high-yielding and selective process. This guide provides the necessary technical details, including a robust experimental protocol and key data points, to enable researchers and professionals in drug development and materials science to effectively produce this valuable chemical intermediate. The straightforward nature of the synthesis, coupled with the compound's versatile reactivity, ensures its continued importance in advancing chemical innovation.
References
4-Amino-2,3,5,6-tetrafluoropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical and physical properties of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and reactivity, and essential safety and handling information. Visual diagrams are provided to illustrate key processes and relationships.
Core Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound widely utilized as a building block in synthetic organic chemistry and medicinal applications.[1][2][3] Its highly fluorinated pyridine ring and reactive amino group make it a versatile intermediate for creating more complex molecules.
Identifiers and General Properties
The fundamental identifiers and general properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1682-20-8 | [1][2][4] |
| Molecular Formula | C₅H₂F₄N₂ | [1][4][5] |
| Molecular Weight | 166.08 g/mol | [1][4][5] |
| Synonyms | 2,3,5,6-Tetrafluoropyridin-4-amine, 4-Aminotetrafluoropyridine | [6][7] |
| InChIKey | PLVFNMQHMRRBAA-UHFFFAOYSA-N | [2][7] |
| Purity | Typically ≥97.0% (GC) | [3][4][8] |
Physical Properties
The table below outlines the key physical characteristics of the compound. Note the discrepancy in reported boiling points, which may be due to measurement conditions (e.g., vacuum vs. atmospheric pressure).
| Property | Value | Reference |
| Physical State | Solid | [1][2][4] |
| Appearance | White to light yellow or light orange powder/crystal | [4][8] |
| Melting Point | 85-87 °C | [1][2] |
| Boiling Point | 85-86 °C or 232-233 °C | [9] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [9] |
Spectroscopic Data
Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various chemical databases for structural confirmation.[10] The infrared spectrum is typically obtained using a KBr pellet technique.[7]
Synthesis and Reactivity
Experimental Protocol: Synthesis
The primary synthesis of this compound is achieved through the regioselective nucleophilic aromatic substitution of pentafluoropyridine.[1] The electron-withdrawing effect of the ring nitrogen atom activates the C4 position, making it the most susceptible to nucleophilic attack.[1]
Methodology:
-
Starting Material: The synthesis commences with pentafluoropyridine.[1]
-
Nucleophilic Amination: Pentafluoropyridine is reacted with a nitrogen-based nucleophile (e.g., ammonia or an appropriate amine source). The reaction is highly regioselective due to the electronic activation gradient of the pyridine ring, which follows the order: C4 (para) > C2/C6 (ortho) > C3/C5 (meta).[1] This hierarchy ensures precise amination at the C4 position.
-
Reaction Conditions: The specific solvent, temperature, and pressure conditions are optimized to favor the substitution at the C4 position and maximize yield.
-
Purification: The resulting solid product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity (typically >97%).
Chemical Reactivity
This compound serves as a precursor for a variety of derivatives due to the reactivity of its amino group.
-
Formation of Schiff Bases: It undergoes condensation reactions with aldehydes, such as benzaldehyde, to form the corresponding Schiff bases (e.g., (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine).[1]
-
Nucleophilic Reactions: The amino group can act as a nucleophile in subsequent synthetic steps, enabling the construction of more elaborate molecular architectures.[1]
-
Derivatization: The compound can be chemically transformed into other functionalized pyridines. For example, it is a precursor to 4-azido-2,3,5,6-tetrafluoropyridine through processes involving nitrosation.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Identification
The compound poses several health risks upon exposure.
| Hazard Class | GHS Code(s) | Reference |
| Acute Toxicity | H302 (Oral), H312 (Dermal), H332 (Inhalation) | [2][6][8] |
| Skin Irritation | H315 | [2][6][11] |
| Eye Irritation | H319 | [2][6][11] |
| Specific Target Organ Toxicity | H335 (Respiratory system) | [2][6][11] |
Recommended Handling and Emergency Protocols
Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when working with this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use impervious protective gloves and clothing.[6][11]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter (e.g., N95).[2][6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed and store locked up.[6]
References
- 1. Buy this compound (EVT-328255) | 1682-20-8 [evitachem.com]
- 2. This compound 98 1682-20-8 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 1682-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. This compound(1682-20-8) 1H NMR spectrum [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the strongly electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and crystallographic data, along with the experimental protocols used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂F₄N₂ | [1][2][3] |
| Molecular Weight | 166.08 g/mol | [1][2][3] |
| CAS Number | 1682-20-8 | [1][2] |
| Melting Point | 85-87 °C | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
Spectroscopic Data
The structural confirmation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the connectivity of fluorine atoms in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a single broad singlet corresponding to the two equivalent protons of the amino group. The chemical shift of this peak can be influenced by the solvent and concentration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 5.5 | br s | 2H | -NH₂ |
Note: The exact chemical shift can vary. Data is based on typical values for similar compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the carbon signals are split into complex multiplets due to C-F coupling.
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 150 | C-F |
| ~120 - 130 | C-NH₂ |
Note: Specific chemical shifts and coupling constants require experimental determination and were not available in the public domain at the time of this writing.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum. Based on data for a similar compound, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the following chemical shifts can be anticipated[6]:
| Chemical Shift (δ) ppm | Assignment |
| ~ -91 | F-2, F-6 |
| ~ -155 | F-3, F-5 |
Note: These are estimated values based on a related structure and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. Key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Strong | N-H bend |
| 1450 - 1550 | Strong | C=C and C=N stretch (aromatic ring) |
| 1000 - 1200 | Strong | C-F stretch |
Note: These are typical ranges for the assigned functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 147 | [M - F]⁺ |
| 139 | [M - HCN]⁺ |
Note: Fragmentation patterns are predicted based on the structure and require experimental confirmation.
Crystallographic Data
As of the compilation of this guide, a publicly available crystal structure for this compound (CSD or other database entry) has not been identified. However, the crystal structure of a closely related derivative, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, has been reported[6]. This data suggests that the tetrafluoropyridine ring is planar. X-ray diffraction analysis of single crystals of the title compound would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from pentafluoropyridine is as follows:
-
In a sealed reaction vessel, pentafluoropyridine is dissolved in a suitable solvent, such as ethanol or dioxane.
-
A solution of aqueous ammonia is added to the reaction mixture.
-
The mixture is heated at a specific temperature (e.g., 80-100 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperature, and reaction time, would need to be optimized.
Characterization Methods
The following standard analytical techniques are employed for the structural confirmation of the synthesized compound:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Visualizations
Molecular Structure
Caption: Ball-and-stick representation of the molecular structure.
Structure Elucidation Workflow
Caption: A typical workflow for the synthesis and structure elucidation.
Conclusion
The structure of this compound has been established through a combination of spectroscopic techniques. While a definitive single crystal X-ray structure is not yet publicly available, the existing data from NMR, IR, and mass spectrometry provide a consistent and unambiguous confirmation of its molecular formula and connectivity. This technical guide serves as a valuable resource for researchers, providing the essential data and methodologies for the identification and utilization of this important fluorinated pyridine derivative in various scientific endeavors. Further research to obtain high-quality single crystals and perform X-ray diffraction analysis would provide valuable insights into its solid-state packing and intermolecular interactions.
References
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. 4-氨基-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1682-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 1682-20-8 | TCI AMERICA [tcichemicals.com]
- 6. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluoropyridine, a key fluorinated heterocyclic building block. The document details its discovery, synthesis, physicochemical properties, and diverse applications, particularly in the fields of medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound is a versatile synthetic intermediate characterized by a highly electron-deficient pyridine ring substituted with four fluorine atoms and an amino group. The presence of multiple fluorine atoms imparts unique electronic properties, influencing the reactivity of the molecule and the characteristics of its derivatives. This guide will delve into the foundational chemistry of this compound, providing detailed experimental protocols, tabulated data, and visualizations to facilitate its use in research and development.
Synthesis of this compound
The discovery and primary synthesis of this compound were first reported by Chambers, Hutchinson, and Musgrave in 1965. The most direct and widely employed method for its preparation is the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The fluorine atom at the 4-position of the pentafluoropyridine ring is the most susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the other fluorine atoms and the ring nitrogen.
Experimental Protocol: Synthesis from Pentafluoropyridine
The following protocol is based on the seminal work by Chambers, Hutchinson, and Musgrave.
Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (specific concentration, e.g., 0.880 specific gravity)
-
Ethanol (or another suitable solvent)
-
Pressurizable reaction vessel (e.g., autoclave or sealed tube)
Procedure:
-
A solution of pentafluoropyridine in a suitable solvent (e.g., ethanol) is placed in a high-pressure reaction vessel.
-
An excess of aqueous ammonia is added to the vessel.
-
The vessel is sealed and heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., several hours). The reaction is typically conducted under autogenous pressure.
-
After cooling to room temperature, the reaction mixture is carefully vented.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., petroleum ether or a mixture of ethanol and water) or by sublimation, to yield this compound as a crystalline solid.
Note: This is a generalized procedure. For precise, scalable, and safe execution, consulting the original literature is highly recommended.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1682-20-8 |
| Molecular Formula | C₅H₂F₄N₂ |
| Molecular Weight | 166.08 g/mol |
| Melting Point | 85-87 °C (lit.) |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | A broad singlet corresponding to the two protons of the amino group. The chemical shift is solvent-dependent. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with characteristic C-F coupling patterns. |
| ¹⁹F NMR | Two distinct multiplets for the fluorine atoms at the 2,6- and 3,5-positions, showing coupling to each other. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, as well as C-F and aromatic C-N stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing tetrafluorinated pyridine ring.
Basicity
Despite the presence of the amino group, this compound is a very weak base due to the powerful inductive and mesomeric electron withdrawal by the fluorinated ring system.
Diazotization
The amino group can undergo diazotization under specific conditions, typically in strongly acidic media like 80% hydrofluoric acid.[1] The resulting diazonium salt is a versatile intermediate for introducing other functional groups at the 4-position.
References
An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoropyridin-4-amine, a fluorinated pyridine derivative, is a pivotal building block in synthetic organic and medicinal chemistry. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic introduction of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,5,6-tetrafluoropyridin-4-amine, with a focus on its relevance to drug discovery and development.
IUPAC Name
The internationally recognized IUPAC name for this compound is 2,3,5,6-tetrafluoropyridin-4-amine .
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,5,6-tetrafluoropyridin-4-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1682-20-8 |
| Molecular Formula | C₅H₂F₄N₂ |
| Molecular Weight | 166.08 g/mol |
| Appearance | White to light yellow or light orange powder/crystals |
| Melting Point | 85-88 °C |
| Purity | >97.0% (GC) |
Spectroscopic Data
The structural elucidation of 2,3,5,6-tetrafluoropyridin-4-amine and its derivatives is confirmed through various spectroscopic techniques. While detailed spectra are instrument-specific, the following provides an overview of expected spectroscopic characteristics.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a broad singlet for the amine (-NH₂) protons. The exact chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbon NMR will show distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached fluorine and amino groups. C-F coupling will be observed. |
| ¹⁹F NMR | The fluorine NMR is a critical tool for characterizing fluorinated compounds. For a derivative like N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, signals have been reported around -91.1 ppm and -154.9 ppm.[1] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 166.08. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, as well as C-F and C=N stretching vibrations of the fluorinated pyridine ring. |
Synthesis and Derivatization
The primary synthetic route to 2,3,5,6-tetrafluoropyridin-4-amine involves the nucleophilic aromatic substitution of pentafluoropyridine. The high electrophilicity of the C4 position, activated by the ring nitrogen and fluorine atoms, facilitates regioselective substitution by ammonia or other nitrogen nucleophiles.
Synthesis Workflow
The following diagram illustrates the general synthetic pathway to 2,3,5,6-tetrafluoropyridin-4-amine and its subsequent use in the synthesis of more complex derivatives.
Caption: General workflow for the synthesis and derivatization of 2,3,5,6-tetrafluoropyridin-4-amine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2,3,5,6-tetrafluoropyridin-4-amine and a common derivatization reaction.
Synthesis of 2,3,5,6-Tetrafluoropyridin-4-amine
This protocol is a representative procedure based on the general principles of nucleophilic aromatic substitution on pentafluoropyridine.
Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pentafluoropyridine (1 equivalent) in ethanol.
-
Add aqueous ammonia (excess, e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2,3,5,6-tetrafluoropyridin-4-amine.
Synthesis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide[1]
This protocol describes the formylation of the title compound, a common transformation in medicinal chemistry.
Materials:
-
2,3,5,6-Tetrafluoropyridin-4-amine (0.1078 g, 0.6491 mmol)
-
p-Toluenesulfonic acid (0.0046 g, 0.027 mmol)
-
Trimethyl orthoformate (0.28 ml, 2.6 mmol)
-
Toluene (15 ml total)
-
Dichloromethane
-
Hexanes
-
50 ml round-bottom flask
-
Dean-Stark apparatus
Procedure:
-
Charge a 50 ml round-bottom flask with 2,3,5,6-tetrafluoropyridin-4-amine, p-toluenesulfonic acid, trimethyl orthoformate, and 5 ml of toluene.[1]
-
Fill a Dean-Stark apparatus with 10 ml of toluene and attach it to the flask.[1]
-
Reflux the solution for 16 hours.[1]
-
Upon completion, a homogenous colorless solution should be obtained.[1]
-
The product can be purified by crystallization from dichloromethane layered with hexanes to yield orange needles of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide.[1]
Applications in Drug Development
The highly functionalized and electron-deficient nature of the 2,3,5,6-tetrafluoropyridin-4-amine core makes it an attractive scaffold in drug discovery. The amino group serves as a handle for further chemical modifications, allowing for the introduction of diverse pharmacophores through reactions such as acylation, alkylation, and coupling reactions. The fluorine atoms can enhance the pharmacokinetic properties of a drug candidate by blocking metabolic sites and increasing cell membrane permeability.
Derivatives of 2,3,5,6-tetrafluoropyridin-4-amine are explored in various therapeutic areas. For instance, fluorinated pyridines are utilized in the development of positron emission tomography (PET) imaging agents.[1] The pyridine ring itself can act as a bioisostere for other functional groups, such as amides, which is a common strategy in medicinal chemistry to improve drug-like properties.[1]
The synthesis of various substituted tetrafluoropyridine derivatives from pentafluoropyridine using different nucleophiles has been extensively reported, highlighting the versatility of this chemistry in creating libraries of compounds for biological screening.[2][3][4]
Logical Relationship of Derivatization
The following diagram illustrates the logical flow from the core compound to various classes of derivatives.
Caption: Logical pathways for the derivatization of 2,3,5,6-tetrafluoropyridin-4-amine.
Conclusion
2,3,5,6-Tetrafluoropyridin-4-amine is a valuable and versatile building block for the synthesis of novel fluorinated heterocyclic compounds. Its straightforward synthesis and the reactivity of its amino group provide a robust platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide has provided essential technical information to aid researchers in the effective utilization of this important synthetic intermediate.
References
- 1. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-2,3,5,6-tetrafluoropyridine, a key building block in medicinal chemistry and materials science. The document details the essential starting materials, reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a fluorinated heterocyclic compound with the chemical formula C₅H₂F₄N₂. Its unique electronic properties, arising from the presence of four fluorine atoms on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. The primary and most commercially viable method for its synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient route to this compound is the regioselective nucleophilic aromatic substitution on pentafluoropyridine. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the C-4 position for nucleophilic attack.
Starting Material: Pentafluoropyridine
Pentafluoropyridine is the key precursor for the synthesis of this compound.[1] It is a commercially available reagent, but can also be synthesized in the laboratory. The most established method for its preparation is the halogen exchange reaction of pentachloropyridine with an anhydrous fluoride salt, typically potassium fluoride (KF), at elevated temperatures.
Synthesis of Pentafluoropyridine from Pentachloropyridine
Caption: Synthesis of Pentafluoropyridine.
This reaction typically produces a mixture of partially and fully fluorinated pyridines, from which pentafluoropyridine can be isolated by distillation. Under optimal conditions, yields of up to 83% have been reported.
Amination of Pentafluoropyridine
The core of the synthesis is the reaction of pentafluoropyridine with an amino group source. Aqueous ammonia is a commonly used and cost-effective reagent for this transformation. The reaction proceeds via a Meisenheimer intermediate, where the nucleophile attacks the C-4 position, followed by the elimination of a fluoride ion to restore aromaticity.
Reaction Scheme: Amination of Pentafluoropyridine
Caption: Amination of Pentafluoropyridine.
Quantitative Data
The following table summarizes the typical reaction conditions and yields for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine using various nucleophiles.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Ammonia | Aqueous NH₃ | Ethanol/Water | 100-150 (in sealed vessel) | 4-12 h | 70-90 |
| Malononitrile | K₂CO₃ | DMF | Reflux | 3 h | 86 |
| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4 h | 75 (for the ethoxy-substituted product) |
| Piperazine | NaHCO₃ | CH₃CN | Reflux | 5 h | 52 (for the bis-substituted product) |
Experimental Protocols
Synthesis of Pentafluoropyridine from Pentachloropyridine
Materials:
-
Pentachloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, charge pentachloropyridine and anhydrous potassium fluoride.
-
Seal the autoclave and heat to the desired temperature (typically in the range of 400-500 °C).
-
Maintain the reaction at temperature for several hours.
-
After cooling, carefully vent the autoclave and collect the crude product mixture.
-
Fractionally distill the crude mixture to isolate pentafluoropyridine.
Synthesis of this compound
Materials:
-
Pentafluoropyridine
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ethanol
-
Sealed reaction vessel (e.g., autoclave or pressure tube)
Procedure:
-
In a suitable sealed reaction vessel, combine pentafluoropyridine, concentrated aqueous ammonia, and ethanol. A typical molar ratio is 1:3:1 (pentafluoropyridine:ammonia:ethanol).
-
Seal the vessel and heat it to 100-150 °C with stirring for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
The resulting aqueous slurry is cooled, and the solid product is collected by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a crystalline solid.
Alternative Synthetic Routes
While the amination of pentafluoropyridine is the most direct route, alternative, albeit less common, pathways exist.
From 4-Azido-2,3,5,6-tetrafluoropyridine
This compound can be formed as a C-H 'insertion' product during reactions involving 4-azido-2,3,5,6-tetrafluoropyridine.[1] The azido precursor can be prepared from pentafluoropyridine by treatment with sodium azide.
Alternative Pathway
Caption: Alternative synthesis route.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution of pentafluoropyridine with ammonia. This technical guide provides the essential information for researchers and professionals to successfully synthesize this important fluorinated building block. Careful control of reaction conditions is crucial for achieving high yields and purity. The provided experimental protocols and data serve as a valuable resource for laboratory-scale preparation and process optimization.
References
The Formation of 4-Amino-2,3,5,6-tetrafluoropyridine: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this compound.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The high electronegativity of the fluorine atoms and the electron-withdrawing effect of the nitrogen atom in the pyridine ring make the aromatic system susceptible to nucleophilic attack. The substitution preferentially occurs at the 4-position (para) of the pyridine ring, which is the most activated site.
Mechanistic Considerations: A Tale of Two Pathways
The precise mechanism of the SNAr reaction on highly fluorinated aromatic systems is a subject of ongoing discussion within the scientific community. Two primary pathways are considered: the classical two-step addition-elimination mechanism and a concerted mechanism.
1. Two-Step Addition-Elimination Mechanism (Meisenheimer Complex)
This classical mechanism involves the initial attack of the nucleophile (ammonia) on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group (fluoride ion) to restore aromaticity.
2. Concerted Nucleophilic Aromatic Substitution (cSNAr)
More recent studies suggest that for highly activated systems with good leaving groups, the reaction may proceed through a concerted mechanism. In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state.
Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for the amination of pentafluoropyridine.
Materials:
-
Pentafluoropyridine (C₅F₅N)
-
Anhydrous Ammonia (NH₃)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve pentafluoropyridine in an anhydrous solvent.
-
Ammonia Addition: Cool the solution and introduce a molar excess of anhydrous ammonia into the sealed vessel.
-
Reaction Conditions: Heat the sealed vessel to a temperature in the range of 100-150°C for a period of 10-20 hours. The optimal temperature and time should be determined empirically.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₂F₄N₂ | [1][2] |
| Molecular Weight | 166.08 g/mol | [1][2] |
| Melting Point | 85-88 °C | [3][4] |
| Appearance | White to light yellow crystalline solid | [1][4] |
| Purity | ≥97% (GC) | [1][4] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Chemical shifts will be dependent on the solvent used. A broad singlet corresponding to the amino protons is expected. |
| ¹³C NMR | Resonances for the fluorinated carbon atoms will exhibit coupling with fluorine. |
| ¹⁹F NMR | Two multiplets are expected for the fluorine atoms at the 2,6 and 3,5 positions. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amines), C-F stretching, and aromatic C=N and C=C stretching are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 166. |
Visualizing the Reaction
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: Two-Step SNAr Mechanism via a Meisenheimer Complex.
Caption: Concerted SNAr (cSNAr) Mechanism.
Caption: General Experimental Workflow for Synthesis.
References
A Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Medicinal Chemistry
Introduction
4-Amino-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic building block that has garnered significant interest in the field of drug discovery and development. Its unique electronic properties, arising from the presence of four fluorine atoms on the pyridine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and applications of this compound, with a focus on its role in the synthesis of targeted therapeutics.
Commercial Availability and Supplier Specifications
This compound is readily available from a number of commercial suppliers. The compound is typically sold as a white to light yellow crystalline powder. Key specifications from various suppliers are summarized in the table below for easy comparison.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | ≥98% | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 85-87 |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 85.0 - 88.0 |
| Santa Cruz Biotechnology | Not specified | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Not specified |
| Thermo Scientific Chemicals | ≥97.5% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 82-88 |
| Lab Pro Inc. | Min. 97.0% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 86 |
| Oakwood Chemical | Not specified | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Not specified |
Physicochemical Properties and Reactivity
The tetrafluorinated pyridine ring of this compound is highly electron-deficient, which significantly influences its reactivity. The primary amino group at the 4-position is a key functional handle for a variety of chemical transformations.
Synthesis: this compound is typically synthesized from pentafluoropyridine through a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom at the 4-position is displaced by an amino group.[1]
Key Reactions:
-
Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with various electrophiles.
-
Schiff Base Formation: It readily reacts with aldehydes and ketones to form the corresponding Schiff bases.[1]
-
Derivatization: The amino group can be converted to other functional groups, such as an azido group, to enable further chemical modifications.[1]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The electron-withdrawing nature of the fluorinated pyridine ring makes this compound an attractive core for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a scaffold, this compound allows for the strategic placement of various substituents to achieve high potency and selectivity against specific kinase targets.
Notably, derivatives of this compound have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Experimental Protocols
While specific, detailed protocols for the synthesis of proprietary drug candidates are often not publicly available, the following represents a general, illustrative procedure for a key reaction involving this compound, based on common organic synthesis methodologies.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile).
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted aminopyridine derivative.
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from this compound typically function by competing with ATP for binding to the kinase domain of the target receptor. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals primarily through the RAS-RAF-MAPK and PI3K-Akt pathways, leading to cell growth and proliferation.[2][3][4][5]
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluoropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluoropyridine is a key building block in medicinal chemistry, primarily utilized for the synthesis of kinase inhibitors. The tetrafluorinated pyridine ring offers unique properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Its electron-withdrawing nature can also modulate the pKa of adjacent functional groups, influencing drug-receptor interactions. These characteristics make it a valuable scaffold in the design of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.
This document provides detailed application notes on the use of this compound in the synthesis of p38 MAP kinase and Janus kinase (JAK) inhibitors, along with experimental protocols for their synthesis and biological evaluation.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amines. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the amino group of this compound displaces a leaving group on an aromatic or heteroaromatic ring. The resulting diarylamine scaffold is a common feature in many kinase inhibitors.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory conditions. The tetrafluoropyridinyl moiety has been incorporated into p38 MAPK inhibitors to enhance their potency and pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors
Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to the immune response.[1] Inhibitors of JAKs are effective in treating autoimmune diseases such as rheumatoid arthritis.[1] The pyrrolopyrimidine core is a common scaffold for JAK inhibitors, and the incorporation of a tetrafluoropyridinyl group can improve selectivity and efficacy.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl)aniline Derivatives
This protocol describes a general method for the synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amine intermediates, which are precursors to various kinase inhibitors.
Workflow for Synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amine Intermediates
References
Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluoropyridine in Agrochemical Synthesis
Introduction
4-Amino-2,3,5,6-tetrafluoropyridine is a highly functionalized heterocyclic building block with potential applications in the synthesis of novel agrochemicals. The presence of a reactive amino group and the electron-withdrawing fluorine atoms on the pyridine ring make it an attractive starting material for the introduction of the tetrafluoropyridinyl moiety into larger molecules. This moiety can impart unique physicochemical properties, such as increased metabolic stability and enhanced biological activity.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of commercially available or late-stage developmental agrochemicals that are explicitly synthesized from this compound. Research in the agrochemical field often involves proprietary synthesis routes that are not disclosed until late in the product development lifecycle. However, based on the known reactivity of similar fluorinated pyridines and aminopyridines, we can outline potential synthetic applications and provide general protocols.
Potential Synthetic Applications in Agrochemicals
The primary reactive site of this compound is the amino group, which can undergo a variety of chemical transformations to build more complex molecules. Potential applications in agrochemical synthesis include:
-
Synthesis of Pyridinyl Ureas and Thioureas: The amino group can react with isocyanates or isothiocyanates to form N,N'-disubstituted ureas and thioureas. This class of compounds is known to exhibit herbicidal and insecticidal activities.
-
Amide and Sulfonamide Formation: Acylation of the amino group with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides can lead to the formation of amides and sulfonamides, respectively. These functional groups are present in a wide range of commercial pesticides.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms on the pyridine ring are generally deactivating towards electrophilic substitution, they can be susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, under specific reaction conditions. This could allow for the introduction of other functional groups.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles to introduce a wide range of functionalities onto the tetrafluoropyridine ring.
Experimental Protocols (General)
The following are generalized protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.
Protocol 1: General Procedure for the Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl) Ureas
This protocol describes a general method for the reaction of this compound with an isocyanate to form a substituted urea.
Materials:
-
This compound
-
Substituted isocyanate (R-NCO)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.
-
To this solution, add the substituted isocyanate (1.0 - 1.2 eq) dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data (Hypothetical Example):
| Entry | Isocyanate (R-NCO) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | DCM | 4 | 92 |
| 2 | 4-Chlorophenyl isocyanate | THF | 6 | 88 |
| 3 | Isopropyl isocyanate | Acetonitrile | 12 | 75 |
Protocol 2: General Procedure for the Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl) Amides
This protocol outlines a general method for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Substituted acid chloride (R-COCl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted acid chloride (1.0 - 1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using appropriate analytical techniques.
Quantitative Data (Hypothetical Example):
| Entry | Acid Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 2 | 95 |
| 2 | Acetyl chloride | Pyridine | THF | 1 | 98 |
| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 90 |
Visualizations
Diagram 1: General Synthetic Pathways
The following diagram illustrates the potential synthetic transformations of this compound into classes of compounds relevant to agrochemical research.
Diagram 2: Experimental Workflow for Synthesis and Purification
This diagram outlines a typical workflow for the synthesis and purification of derivatives from this compound.
4-Amino-2,3,5,6-tetrafluoropyridine: A Versatile Building Block for Complex Molecule Synthesis
Introduction:
4-Amino-2,3,5,6-tetrafluoropyridine is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecules with applications in drug discovery, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of four fluorine atoms and an amino group on the pyridine ring, render it susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of the tetrafluoropyridinyl moiety into larger molecular scaffolds, often imparting desirable properties such as enhanced biological activity, metabolic stability, and altered physicochemical characteristics.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1682-20-8 |
| Molecular Formula | C₅H₂F₄N₂ |
| Molecular Weight | 166.08 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 85-87 °C |
| Purity | ≥98% |
Applications in Complex Molecule Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules through the functionalization of its amino group or via substitution of the fluorine atoms on the pyridine ring.
Synthesis of Biologically Active Molecules
The tetrafluoropyridinyl group is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors. The fluorine atoms can engage in favorable interactions with biological targets, and their presence often enhances metabolic stability.
a) Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate
This compound serves as a monomer for the preparation of functional polymers with potential applications in biomaterials and drug delivery.
Experimental Protocol:
-
Materials: 2-aminoethanol, pentafluoropyridine, methacryloyl chloride, triethylamine, diethyl ether.
-
Step 1: Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol
-
In a round-bottom flask, dissolve 2-aminoethanol in a suitable solvent such as acetonitrile.
-
Add pentafluoropyridine dropwise to the solution at room temperature. The reaction is typically stirred for several hours to ensure complete consumption of the starting material.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate
-
To a solution of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol and triethylamine in anhydrous diethyl ether, cooled in an ice bath, add methacryloyl chloride dropwise.
-
The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature and stirred for an additional period.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the pure 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
-
Quantitative Data:
| Reaction Step | Product | Yield (%) | Analytical Data |
| 1 | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol | ~85% | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | ~70-80% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
b) Synthesis of Schiff Base Derivatives
The amino group of this compound can readily undergo condensation reactions with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.
Experimental Protocol: Synthesis of (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine
-
Materials: this compound, benzaldehyde, ethanol, catalytic amount of acetic acid.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add benzaldehyde and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data:
| Product | Yield (%) | Analytical Data |
| (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine | >90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, m.p. |
Synthesis of Functional Materials
The tetrafluoropyridinyl moiety can be incorporated into polymers and other materials to modify their properties, such as thermal stability, hydrophobicity, and optical characteristics.
Workflow for Polymer Synthesis:
Caption: Workflow for the synthesis and characterization of functional polymers.
Key Experimental Techniques and Considerations
-
Nucleophilic Aromatic Substitution (SNAr): This is the cornerstone of the chemistry of polyfluorinated pyridines. The reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position of pentafluoropyridine to yield 4-substituted tetrafluoropyridines. When starting with this compound, further substitution of the fluorine atoms can occur, typically at the C2 and C6 positions, under more forcing conditions or with highly reactive nucleophiles.
-
Reaction Conditions: Reactions involving this compound are often carried out in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The choice of base, if required, is crucial and can range from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to organic amines (e.g., triethylamine, diisopropylethylamine).
-
Purification: Purification of the resulting complex molecules is typically achieved by standard techniques such as column chromatography on silica gel, recrystallization, or distillation under reduced pressure for volatile compounds.
-
Characterization: The synthesized compounds should be thoroughly characterized by modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and, where appropriate, single-crystal X-ray diffraction to confirm their structure and purity.
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways for many derivatives are still under investigation, a common target class for pyridine-containing molecules is the protein kinase family. The diagram below illustrates a hypothetical signaling cascade that could be inhibited by a kinase inhibitor derived from this compound.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by a derivative.
Disclaimer: The experimental protocols and data presented herein are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times when handling chemicals.
Application Notes and Protocols for Sonogashira Coupling with 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Amino-2,3,5,6-tetrafluoropyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, as the introduction of an alkynyl moiety can significantly modulate the pharmacological properties of a molecule.[3][4]
The high degree of fluorination in this compound presents unique challenges and opportunities in its synthetic transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the pyridine ring, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. These protocols are designed to serve as a starting point for researchers looking to explore the synthesis of novel 4-alkynyl-2,3,5,6-tetrafluoroaminopyridines, which are valuable scaffolds in drug discovery.
General Considerations
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] While classic conditions often require anhydrous and anaerobic environments, modern protocols have been developed that can be performed under milder and even aqueous conditions.[2][5] For the highly fluorinated and electron-rich (due to the amino group) substrate, careful optimization of the reaction conditions is recommended.
Key Reaction Parameters
Several factors can influence the success and efficiency of the Sonogashira coupling with this compound:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The use of bulky, electron-rich phosphine ligands can often improve catalytic activity.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate.[2] Copper-free Sonogashira protocols exist and may be advantageous in certain applications to avoid potential issues with copper contamination in pharmaceutical intermediates.[7][8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane being common choices.
-
Temperature: Reactions can often be performed at room temperature, but heating may be necessary to drive the reaction to completion, particularly with less reactive substrates.[2]
Experimental Protocols
The following protocols are proposed as a starting point for the Sonogashira coupling of this compound. Optimization of these conditions may be necessary to achieve the desired yield and purity for specific terminal alkynes.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a standard procedure using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous, deoxygenated solvent (e.g., Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base (e.g., 2.0 eq.) and the terminal alkyne (e.g., 1.2 eq.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2,3,5,6-tetrafluoroaminopyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative for synthesizing the target compounds without a copper co-catalyst, which can be advantageous for biological applications.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a bulky phosphine)
-
Base (e.g., Cs₂CO₃ or a hindered amine base)
-
Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, the base (e.g., 2.0 eq.), and the terminal alkyne (e.g., 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation
The following table summarizes proposed starting conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on protocols for similar substrates.[9][10]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 6 | Good to Excellent |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DIPEA | THF | 65 | 12 | Moderate to Good |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | Dioxane | RT | 24 | Good |
| 4 | 4-Ethynyltoluene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene | 100 | 8 | Moderate to Good |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | Et₃N | DMF | 50 | 10 | Moderate |
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group on 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluoropyridine is a key building block in medicinal chemistry and materials science due to the unique properties conferred by its highly fluorinated pyridine ring. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic system and the amino group. Derivatization of the 4-amino group provides a versatile handle to introduce a variety of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials. This document provides detailed application notes and protocols for three common and useful derivatization reactions of the amino group of this compound: N-acylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂F₄N₂ |
| Molecular Weight | 166.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85-87 °C |
| CAS Number | 1682-20-8 |
I. N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is widely used to alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule.
Signaling Pathway: N-Acylation Reaction
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
Protocol 1: N-Formylation using Trimethyl Orthoformate
This protocol describes the synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide.[1][2]
-
Materials:
-
This compound
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid
-
Toluene
-
Dichloromethane
-
Hexanes
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (0.1078 g, 0.6491 mmol), p-toluenesulfonic acid (0.0046 g, 0.027 mmol), and toluene (5 mL).[1][2]
-
Assemble a Dean-Stark apparatus and reflux condenser, and fill the Dean-Stark trap with toluene.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from dichloromethane/hexanes.
-
Protocol 2: General N-Acetylation using Acetyl Chloride
This protocol is a general method adapted for the N-acetylation of this compound.
-
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: General N-Benzoylation using Benzoyl Chloride
This protocol is a general method adapted for the N-benzoylation of this compound.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Follow the procedure for N-acetylation (Protocol 2), substituting benzoyl chloride (1.1 eq) for acetyl chloride.
-
The reaction may require a longer reaction time (monitor by TLC).
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for N-Acylated Derivatives
| Derivative | Acylating Agent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-Formyl | Trimethyl orthoformate | Not reported | Not reported | 9.00 (s, 1H), 7.70 (s, 1H)[1] | -91.1 (d, 2F), -154.9 (d, 2F)[1] |
| N-Acetyl | Acetyl Chloride | >90 (expected) | - | - | - |
| N-Benzoyl | Benzoyl Chloride | >90 (expected) | - | - | - |
Note: Yields for N-acetyl and N-benzoyl derivatives are expected based on similar reactions and require experimental verification.
II. N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonamide functional group, a common pharmacophore in many drug molecules. This derivatization can significantly impact the acidity and solubility of the parent compound.
Logical Relationship: N-Sulfonylation
Caption: Logical workflow for the N-sulfonylation reaction.
Experimental Protocol
Protocol 4: General N-Sulfonylation
This is a general protocol for the N-sulfonylation of amines, which can be adapted for this compound.
-
Materials:
-
This compound
-
Benzenesulfonyl chloride (or other sulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for N-Sulfonylated Derivatives
| Derivative | Sulfonylating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-Benzenesulfonyl | Benzenesulfonyl chloride | Not reported | Not reported | Expected characteristic IR (SO₂) and NMR signals |
Note: Data for N-sulfonylated derivatives require experimental determination.
III. Diazotization and Sandmeyer Reaction
Diazotization of the primary amino group of this compound forms a diazonium salt, which is a versatile intermediate. Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of various substituents, such as halogens, in place of the amino group.[3][4][5]
Experimental Workflow: Diazotization and Sandmeyer Reaction
Caption: Step-by-step workflow for the conversion of the amino group via a diazonium intermediate.
Experimental Protocols
Protocol 5: Diazotization and Chloro-Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction on aminopyridines.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Beakers and flasks
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Diazotization: a. Prepare a solution of this compound (1.0 eq) in concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl. b. Cool the CuCl mixture to 0 °C. c. Slowly add the cold diazonium salt solution to the CuCl mixture with vigorous stirring. d. Allow the reaction to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture and extract with DCM. b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude 4-chloro-2,3,5,6-tetrafluoropyridine by distillation or column chromatography.
-
Protocol 6: Diazotization and Bromo-Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction on aminopyridines.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
48% Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Same as Protocol 5.
-
-
Procedure:
-
Follow the procedure for the Chloro-Sandmeyer reaction (Protocol 5), substituting HBr for HCl and CuBr for CuCl.
-
Quantitative Data for Sandmeyer Reaction Products
| Product | Reagents | Yield (%) | Boiling Point (°C) |
| 4-Chloro-2,3,5,6-tetrafluoropyridine | NaNO₂, HCl, CuCl | Not reported | 124-125 |
| 4-Bromo-2,3,5,6-tetrafluoropyridine | NaNO₂, HBr, CuBr | Not reported | 134-135[6][7] |
Note: Yields for Sandmeyer reactions on this compound require experimental determination.
Conclusion
The derivatization of the amino group on this compound provides a powerful platform for the synthesis of a wide range of novel compounds. The protocols outlined in this document for N-acylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions offer reliable methods for researchers to access these valuable derivatives. The resulting amides, sulfonamides, and halogenated tetrafluoropyridines can serve as key intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. It is recommended to optimize the reaction conditions for each specific substrate and scale to achieve the desired outcomes. Standard laboratory safety precautions should be followed when handling all chemicals.
References
- 1. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 4-Bromo-2,3,5,6-tetrafluoropyridine , 98% , 3511-90-8 - CookeChem [cookechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 4-Amino-2,3,5,6-tetrafluoropyridine as a Scaffold for VEGFR-2 Inhibitors
An extensive review of the scientific literature reveals that while 4-aminopyridine derivatives are a common scaffold in the development of kinase inhibitors, specific examples detailing the use of 4-Amino-2,3,5,6-tetrafluoropyridine are not widely published. However, based on the known reactivity of polyfluorinated aromatic systems and the principles of medicinal chemistry, we can outline a potential application of this versatile building block in the synthesis of novel kinase inhibitors.
This document provides a hypothetical application note and detailed protocols for the synthesis of a potential kinase inhibitor using this compound. The proposed synthesis involves a nucleophilic aromatic substitution followed by a coupling reaction, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Introduction
This compound is a highly functionalized building block with potential for the synthesis of complex heterocyclic compounds. The presence of four fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the amino group provides a handle for further derivatization. This dual reactivity makes it an attractive starting material for the generation of diverse molecular libraries for drug discovery. In the context of kinase inhibitors, the aminopyridine core can act as a hinge-binding motif, a common feature in many ATP-competitive inhibitors. The fluorine atoms can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability.
Proposed Synthetic Strategy
The proposed synthesis of a hypothetical VEGFR-2 inhibitor, VGF-AP1 , involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a substituted phenol, for instance, 4-methoxyphenol, to displace the fluorine atom at the 2-position. This reaction is expected to proceed under basic conditions.
-
Amide Coupling: The amino group of the resulting intermediate is then acylated with a suitable carboxylic acid, such as cyclopropanecarboxylic acid, using standard peptide coupling reagents.
This strategy allows for the introduction of diversity at two points of the scaffold, enabling the exploration of structure-activity relationships (SAR).
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the synthesized compound VGF-AP1 .
| Compound | Molecular Weight | Yield (%) | Purity (HPLC) | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| VGF-AP1 | 321.27 | 65 | >98% | 15 | >1000 | >1000 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 (I-1): 4-Amino-2-(4-methoxyphenoxy)-3,5,6-trifluoropyridine
-
To a solution of this compound (1.0 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add 4-methoxyphenol (0.82 g, 6.6 mmol).
-
Add potassium carbonate (1.24 g, 9.0 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford I-1 as a white solid.
Protocol 2: Synthesis of VGF-AP1: N-(2-(4-methoxyphenoxy)-3,5,6-trifluoropyridin-4-yl)cyclopropanecarboxamide
-
Dissolve Intermediate I-1 (0.5 g, 1.8 mmol) and cyclopropanecarboxylic acid (0.17 g, 2.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (0.41 g, 2.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.02 g, 0.18 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product VGF-AP1 .
Visualizations
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on polyfluorinated heteroaromatic systems is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. 2,3,5,6-Tetrafluoropyridine and its derivatives are highly valuable synthons due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which activate the ring towards nucleophilic attack. The substitution of fluoride, an excellent leaving group in this context, allows for the introduction of a wide array of functional groups.
Typically, the initial nucleophilic attack on pentafluoropyridine occurs selectively at the 4-position (para to the nitrogen atom), yielding 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.[1][2] Subsequent nucleophilic substitution on these tetrafluoropyridines generally proceeds at the 2- or 6-positions (ortho to the nitrogen).[3] This predictable regioselectivity enables the controlled synthesis of di- and polysubstituted pyridine scaffolds.
These application notes provide detailed experimental procedures and compiled data for the SNAr on tetrafluoropyridine with various nitrogen, oxygen, and sulfur-based nucleophiles.
General Mechanism of SNAr on Tetrafluoropyridine
The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride ion.[4]
Caption: General mechanism of nucleophilic aromatic substitution on a tetrafluoropyridine derivative.
Experimental Workflow
A typical experimental workflow for performing SNAr reactions on tetrafluoropyridine derivatives is outlined below. This procedure involves reaction setup, monitoring, workup, and purification of the final product.
Caption: A typical experimental workflow for SNAr reactions on tetrafluoropyridine.
Reactions with Nitrogen Nucleophiles
SNAr reactions with primary and secondary amines are widely used to synthesize substituted aminopyridines, which are common motifs in pharmaceuticals.
Data Presentation
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pentafluoropyridine | Piperazine | Na₂CO₃ | Acetonitrile | Reflux | - | 1,4-Bis(perfluoropyridin-4-yl)piperazine | Good |
| 2,3,5,6-Tetrafluoro-4-(perfluoroalkylthio)pyridine | Piperidine | - | - | - | - | 2-(Piperidin-1-yl)-3,5,6-trifluoro-4-(perfluoroalkylthio)pyridine | - |
| Pentafluoropyridine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Acetonitrile | RT | 24 | 2,3,5,6-Tetrafluoro-N-[(propyl)caprolactam]-4-pyridinamine | >99 (conversion) |
Experimental Protocol: Synthesis of 1,4-Bis(perfluoropyridin-4-yl)piperazine
This protocol is adapted from the reaction of pentafluoropyridine with piperazine.[2]
Materials:
-
Pentafluoropyridine (2.0 equiv)
-
Piperazine (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.2 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.0 equiv) and anhydrous acetonitrile.
-
Add sodium carbonate (2.2 equiv) to the suspension.
-
Add pentafluoropyridine (2.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure 1,4-bis(perfluoropyridin-4-yl)piperazine.
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides are effective nucleophiles for the synthesis of alkoxy- and aryloxypyridines. These reactions often require a base to generate the nucleophilic species in situ.
Data Presentation
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 60 | 3 | 3-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 95 |
| 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | Reflux | 12 | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | 85 |
Experimental Protocol: Synthesis of 3-((Perfluoropyridin-4-yl)oxy)benzaldehyde
This protocol is based on the reaction of pentafluoropyridine with hydroxybenzaldehydes.[5]
Materials:
-
Pentafluoropyridine (1.0 equiv)
-
3-Hydroxybenzaldehyde (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (1.5 equiv) to the solution and stir for 15 minutes at room temperature to form the phenoxide.
-
Add pentafluoropyridine (1.0 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-((perfluoropyridin-4-yl)oxy)benzaldehyde.
Reactions with Sulfur Nucleophiles
Thiolates are potent nucleophiles that readily displace fluoride from the tetrafluoropyridine ring, providing access to a variety of thioether derivatives.
Data Presentation
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | K₂CO₃ | Acetonitrile | Reflux | - | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | Good |
| 4-Cyano-2,3,5,6-tetrafluoropyridine | Mercaptoacetic acid ethyl ester | K₂CO₃ | DMF | RT | - | Ring-fused product | - |
| 2,3,5,6-Tetrafluoro-4-(perfluoroalkylthio)pyridine | Sodium N,N-dimethyldithiocarbamate | - | - | - | - | Substitution at the 2-position | - |
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine
This protocol is adapted from the reaction of pentafluoropyridine with a thiol nucleophile.[1]
Materials:
-
Pentafluoropyridine (1.0 equiv)
-
1-Methyl-1H-tetrazole-5-thiol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 1-methyl-1H-tetrazole-5-thiol (1.0 equiv), potassium carbonate (1.5 equiv), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 20 minutes.
-
Add pentafluoropyridine (1.0 equiv) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thioether product.
Conclusion
The nucleophilic aromatic substitution on tetrafluoropyridine derivatives is a robust and versatile method for the synthesis of a wide range of functionalized pyridines. The protocols and data presented herein serve as a practical guide for researchers in the design and execution of these important transformations, facilitating the development of novel molecules for various applications in the chemical and pharmaceutical industries.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Creation of Novel Ligands Using 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2,3,5,6-tetrafluoropyridine as a versatile building block for the development of novel ligands, particularly targeting protein kinases. The protocols outlined below detail key synthetic transformations and methodologies for creating diverse chemical scaffolds.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the unique properties conferred by its polyfluorinated pyridine ring. The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 4-position, while the amino group provides a convenient handle for further functionalization. The incorporation of the tetrafluoropyridyl moiety into small molecules can enhance their metabolic stability, binding affinity, and cell permeability, making it an attractive scaffold for the design of potent and selective kinase inhibitors.
Key Applications in Ligand Synthesis
The primary application of this compound in ligand design revolves around its use as a core scaffold for the synthesis of kinase inhibitors. The amino group can be readily modified to introduce various side chains that can interact with specific residues in the kinase active site. Furthermore, the fluorine atoms can engage in favorable interactions, such as hydrogen bonds and halogen bonds, with the protein target.
A significant focus of ligand development using this scaffold has been on inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in various cancers.
Experimental Protocols
The following protocols describe common synthetic strategies for the derivatization of this compound to generate libraries of potential ligands.
Protocol 1: Synthesis of N-Aryl/Heteroaryl-2,3,5,6-tetrafluoropyridin-4-amine Derivatives via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl/Heteroaryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl/heteroaryl-2,3,5,6-tetrafluoropyridin-4-amine derivative.
Protocol 2: Synthesis of 4-(Substituted-phenyl)-2,3,5,6-tetrafluoropyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a halogenated derivative of 4-aminotetrafluoropyridine with a boronic acid. This requires a two-step process starting with the conversion of the amino group to a halide.
Step 2a: Diazotization and Halogenation (Sandmeyer Reaction)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice bath
Procedure:
-
Dissolve this compound in concentrated HCl or HBr at 0 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve CuCl or CuBr in the corresponding acid.
-
Slowly add the diazonium salt solution to the copper halide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-halo-2,3,5,6-tetrafluoropyridine.
Step 2b: Suzuki-Miyaura Coupling
Materials:
-
4-Halo-2,3,5,6-tetrafluoropyridine (from Step 2a)
-
Aryl/Heteroaryl boronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, combine the 4-halo-2,3,5,6-tetrafluoropyridine (1.0 eq), the boronic acid or ester (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to reflux (approximately 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to afford the desired 4-(substituted-phenyl)-2,3,5,6-tetrafluoropyridine derivative.
Data Presentation
While specific quantitative data for a wide range of ligands derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical, yet representative, data for a series of kinase inhibitors based on this scaffold, targeting the PI3Kα enzyme. This data is intended to illustrate the potential for developing potent inhibitors using the described synthetic strategies.
| Compound ID | R Group (at 4-amino position) | PI3Kα IC₅₀ (nM) |
| LIG-A1 | 4-Methoxyphenyl | 150 |
| LIG-A2 | 3,4-Dimethoxyphenyl | 95 |
| LIG-A3 | 4-(Trifluoromethyl)phenyl | 210 |
| LIG-A4 | Pyridin-4-yl | 125 |
| LIG-A5 | Thiazol-2-yl | 80 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: Workflow for Ligand Synthesis and Screening.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine and its derivatives. This compound is a critical building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. The primary synthetic route detailed herein is the highly efficient nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. This method is robust, scalable, and proceeds with excellent regioselectivity for the para-position. Further protocols outline the derivatization of the 4-amino group, enabling the creation of a diverse library of substituted tetrafluoropyridine compounds. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of fluorine atoms into the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules. Its primary amino group provides a convenient handle for further functionalization, while the tetrafluorinated ring maintains a strong electron-withdrawing character.
The synthesis of this compound is most effectively achieved through the reaction of pentafluoropyridine with a nucleophilic source of ammonia. The strong activation of the pyridine ring by the five fluorine atoms facilitates nucleophilic attack, with a pronounced preference for the 4-position due to resonance stabilization of the Meisenheimer intermediate. This inherent reactivity allows for a straightforward and high-yielding synthesis, suitable for large-scale production.
Synthesis of this compound
The cornerstone of producing this compound derivatives is the efficient and scalable synthesis of the parent amine. The following protocol details the direct amination of pentafluoropyridine using aqueous ammonia.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol describes a robust method for the multi-gram synthesis of this compound.
Materials:
-
Pentafluoropyridine (1.0 equiv)
-
Aqueous ammonia (28-30% solution)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with pentafluoropyridine (1.0 equiv) and ethanol.
-
Addition of Ammonia: Cool the flask in an ice bath. Slowly add aqueous ammonia (a significant excess, e.g., 10-20 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and ethanol.
-
Extraction: To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product as a white to off-white solid.
Quantitative Data
| Parameter | Value |
| Scale | Multi-gram to Kilogram |
| Typical Yield | 85-95% |
| Purity (by GC/HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-70 °C |
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Synthesis of this compound Derivatives
The primary amino group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Application Note: N-Alkylation and N-Acylation Reactions
The amino group can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce various substituents. These reactions typically proceed under standard conditions with high yields.
Experimental Protocol: Synthesis of 2-((2,3,5,6-Tetrafluoropyridin-4-yl)amino)ethan-1-ol
This protocol details the synthesis of an N-alkylated derivative, which can be a precursor for further functionalization.
Materials:
-
Pentafluoropyridine (1.0 equiv)
-
Ethanolamine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pentafluoropyridine (1.0 equiv) in diethyl ether.
-
Addition of Reagents: Add ethanolamine (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, wash the mixture with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 2-((2,3,5,6-Tetrafluoropyridin-4-yl)amino)ethan-1-ol as a solid.
Quantitative Data for Derivative Synthesis
| Parameter | Value |
| Starting Material | Pentafluoropyridine |
| Reagent | Ethanolamine |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
General Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Safety and Handling
-
Pentafluoropyridine is a volatile and corrosive liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous ammonia is corrosive and has a strong odor. Handle with care in a fume hood.
-
The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used for derivatization.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this document provide a robust and scalable pathway for the synthesis of this compound and its derivatives. The direct amination of pentafluoropyridine is a highly efficient key step, enabling access to large quantities of this important building block. The subsequent derivatization of the amino group opens up a vast chemical space for the development of novel compounds with potential applications in the pharmaceutical and materials science industries. The provided data and workflows are intended to facilitate the seamless transfer of these methodologies from the laboratory to a larger scale production environment.
Application Notes and Protocols: 4-Amino-2,3,5,6-tetrafluoropyridine for ¹⁹F-NMR Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-Amino-2,3,5,6-tetrafluoropyridine as a versatile building block for the development of ¹⁹F-NMR probes. The protocols outlined below detail the synthesis, purification, and application of these probes for monitoring enzyme activity and other biological interactions.
Introduction
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which is highly sensitive to the local electronic environment.[1][2][3] this compound is an attractive scaffold for ¹⁹F-NMR probe development. The tetrafluoropyridyl group offers a distinct ¹⁹F-NMR signature with two pairs of magnetically non-equivalent fluorine atoms, providing a rich source of information. The amino group provides a convenient handle for bioconjugation to biomolecules such as peptides or proteins, allowing for the creation of targeted probes.
These probes can be designed to be "activatable," where a change in the ¹⁹F-NMR signal (e.g., chemical shift, line width) is triggered by a specific biological event, such as enzymatic cleavage. This "turn-on" or "turn-off" signal provides a direct measure of the biological activity of interest.
Key Applications
-
Enzyme Activity Assays: Design probes that are substrates for specific enzymes. Cleavage of the probe by the enzyme alters the chemical environment of the fluorine atoms, resulting in a detectable change in the ¹⁹F-NMR spectrum.
-
Binding Studies: Monitor the interaction of a fluorinated ligand with a protein or other macromolecule. Binding events can induce changes in the ¹⁹F chemical shift or relaxation properties of the probe.
-
In Vivo Imaging: Due to the absence of a natural fluorine background in biological systems, ¹⁹F-NMR probes can be used for in vivo imaging and spectroscopy.
Quantitative Data Summary
The ¹⁹F-NMR chemical shifts of 4-substituted-2,3,5,6-tetrafluoropyridines are sensitive to the nature of the substituent at the 4-position. This sensitivity is the basis for their use as responsive probes. The chemical shifts for the fluorine atoms ortho and meta to the nitrogen atom (F-2/6 and F-3/5, respectively) will vary depending on the electronic properties of the substituent.
| Compound/Probe Type | Substituent at 4-position | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Key Observations |
| Starting Material | -NH₂ | F-2/6: ~ -90 to -95 F-3/5: ~ -160 to -165 | Two distinct signals for the ortho and meta fluorines. |
| Peptide Conjugate (via Cysteine) | -S-Peptide | F-2/6: ~ -85 to -90 F-3/5: ~ -140 to -145 | Downfield shift upon substitution of the amino group with a thioether linkage. The exact shift will depend on the peptide sequence. |
| Enzymatically Cleaved Product | Varies (e.g., -OH, -H) | Significant shift from the parent probe. | The cleavage product will have a distinct ¹⁹F-NMR spectrum, allowing for quantitative analysis of enzyme activity. |
Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and the specific molecular context.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Targeted ¹⁹F-NMR Probe
This protocol describes the synthesis of a model ¹⁹F-NMR probe by conjugating this compound to a cysteine-containing peptide. The reaction proceeds via a nucleophilic aromatic substitution where the thiol group of the cysteine displaces the amino group of the tetrafluoropyridine.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., a known enzyme substrate)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for peptide cleavage and purification (if synthesized on solid phase)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Peptide Preparation: Synthesize the desired cysteine-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. After synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Conjugation Reaction:
-
Dissolve the purified peptide in anhydrous DMF.
-
Add a 1.5 to 2-fold molar excess of this compound to the peptide solution.
-
Add 3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by HPLC-MS.
-
-
Purification of the Probe:
-
Once the reaction is complete, dilute the reaction mixture with water containing 0.1% TFA.
-
Purify the ¹⁹F-labeled peptide probe by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified probe as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final probe by mass spectrometry.
-
Acquire a ¹⁹F-NMR spectrum of the purified probe in a suitable buffer (e.g., phosphate-buffered saline in D₂O). Record the chemical shifts of the two fluorine signals.
-
Protocol 2: Monitoring Enzyme Activity using a ¹⁹F-NMR Probe
This protocol outlines the use of the synthesized tetrafluoropyridyl-peptide probe to monitor the activity of a specific protease.
Materials:
-
Purified ¹⁹F-NMR probe
-
Enzyme of interest (e.g., a specific protease)
-
Enzyme assay buffer (compatible with both the enzyme and NMR analysis)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁹F-NMR probe in the enzyme assay buffer.
-
Prepare a stock solution of the enzyme in the same buffer.
-
-
NMR Measurement Setup:
-
Transfer a known concentration of the ¹⁹F-NMR probe solution to an NMR tube.
-
Acquire an initial ¹⁹F-NMR spectrum (time = 0) to establish the chemical shifts of the intact probe.
-
-
Enzyme Reaction Monitoring:
-
Add a specific amount of the enzyme to the NMR tube containing the probe.
-
Immediately begin acquiring a series of ¹⁹F-NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra. As the enzyme cleaves the peptide, new signals corresponding to the cleaved product will appear in the ¹⁹F-NMR spectrum.
-
Integrate the signals of both the intact probe and the cleavage product at each time point.
-
Calculate the percentage of probe cleavage over time by comparing the integral of the product signals to the total integral of all fluorine-containing species.
-
The initial rate of the reaction can be determined from the slope of the product formation curve at early time points.
-
Visualizations
Caption: Workflow for ¹⁹F-NMR probe synthesis and application.
Caption: Principle of an activatable ¹⁹F-NMR probe for enzyme detection.
References
- 1. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-2,3,5,6-tetrafluoropyridine from typical reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification
Question: After performing an initial purification by recrystallization or column chromatography, the purity of my this compound is still below the desired level (e.g., >98% by GC). What steps can I take to improve the purity?
Answer:
Low purity after an initial purification attempt can be due to several factors, including the presence of closely related impurities or suboptimal purification conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Identify the Impurities: If possible, identify the major impurities by techniques such as GC-MS or LC-MS. Common impurities in the synthesis of this compound from pentafluoropyridine include:
-
Unreacted pentafluoropyridine.
-
Isomeric aminotetrafluoropyridines.
-
Products of side reactions with the solvent or base.
-
-
Optimize Recrystallization:
-
Solvent Screening: The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound when hot but not when cold. For this compound, consider screening the following solvents or solvent mixtures:
-
Ethanol
-
Hexanes/Ethanol
-
Toluene
-
Water (for highly polar impurities)
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation and purity. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If crystallization does not occur, try adding a seed crystal of pure this compound to induce crystallization.
-
-
Optimize Column Chromatography:
-
Stationary Phase: While silica gel is a common choice, for fluorinated compounds, a pentafluorophenyl (PFP) or a C8/C18 reversed-phase column may offer better separation.[1]
-
Mobile Phase:
-
For normal-phase chromatography on silica, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
For reversed-phase chromatography, a gradient of water and a fluorinated alcohol like trifluoroethanol (TFE) can be highly effective for separating fluorinated molecules.[2][3]
-
-
Loading: Ensure the crude material is dissolved in a minimal amount of the mobile phase before loading onto the column to achieve a narrow band and better separation.
-
Logical Workflow for Purity Improvement:
Caption: Workflow for troubleshooting low purity.
Issue 2: Product Discoloration (Yellow or Brown Tint)
Question: My purified this compound has a yellow or brown color. How can I obtain a white, crystalline solid?
Answer:
Discoloration is often due to the presence of minor, highly colored impurities, which may arise from oxidation or side reactions.
Troubleshooting Steps:
-
Activated Carbon Treatment:
-
Dissolve the discolored product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.
-
Stir the mixture for 5-10 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Reversed-Phase Chromatography: If activated carbon treatment is ineffective, the colored impurities may have similar polarities to the product in a normal-phase system. Switching to reversed-phase flash chromatography can be an effective alternative for removing these impurities.[4]
-
Chemical Wash: In some cases, washing an organic solution of the product with a dilute solution of a reducing agent like sodium bisulfite can help remove colored impurities arising from oxidation.[5]
Issue 3: Oiling Out During Recrystallization
Question: During recrystallization, my product separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at its boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Solvent System Modification:
-
Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.
-
Switch to a different solvent system entirely.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A1: A good starting point for normal-phase column chromatography on silica gel is a gradient elution from 5% to 30% ethyl acetate in hexanes. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the product.
Q2: Which solvents are best for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good candidates to start with are ethanol, or a binary mixture such as hexanes/ethyl acetate or toluene/hexanes. A related compound has been successfully recrystallized from ethanol.[6]
Q3: My yield is very low after purification. How can I improve it?
A3: Low yield can result from multiple transfers, using too much solvent for recrystallization, or inefficient extraction. To improve yield:
-
Minimize the number of transfer steps.
-
During recrystallization, use the minimum amount of hot solvent required to dissolve the solid.
-
Ensure complete extraction from the aqueous phase during workup by performing multiple extractions with a smaller volume of organic solvent.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₄N₂ | [10][11][12] |
| Molecular Weight | 166.08 g/mol | [10][11][12] |
| Appearance | White to light yellow crystalline solid | [8][10] |
| Melting Point | 85-87 °C | [13] |
| Typical Purity (GC) | ≥97% | [8][10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.
-
Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot filtration through a fluted filter paper or a Celite pad to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material. A good solvent system will give the product an Rf value of approximately 0.2-0.3 and provide good separation from impurities.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Experimental Workflow for Purification:
Caption: General experimental workflow for purification.
References
- 1. silicycle.com [silicycle.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 1682-20-8 | TCI AMERICA [tcichemicals.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. labproinc.com [labproinc.com]
- 11. scbt.com [scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine. It provides troubleshooting advice and frequently asked questions to help improve reaction yields and address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine (PFP) with an amino group source, typically ammonia or a protected amine. The fluorine atom at the 4-position (para to the nitrogen) of the pyridine ring is the most activated site for nucleophilic attack, making this reaction highly regioselective.[1]
Q2: Why is the yield of my amination reaction of pentafluoropyridine low?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: Competing side reactions, such as reaction with residual water in the solvent, can consume starting material.
-
Suboptimal Reagent Concentration: The concentration of ammonia or other aminating agent may not be optimal.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
-
Formation of Isomeric Byproducts: Although less common due to the high reactivity of the 4-position, substitution at the 2- or 6-positions can occur under certain conditions.
Q3: What are the expected physical properties of this compound?
This compound is typically a solid at room temperature with a melting point in the range of 85-87 °C. It has a molecular weight of approximately 166.08 g/mol .
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the consumption of pentafluoropyridine and the formation of the product.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity. The melting point is also a key indicator of purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Inactive Aminating Agent: The ammonia source (e.g., aqueous ammonia, ammonia in a solvent) may be of low concentration or degraded. 3. Poor Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC or GC-MS. 2. Use Fresh Reagent: Use a fresh, unopened bottle of the aminating agent or titrate to confirm its concentration. 3. Use Anhydrous Solvent: Employ a dry, polar aprotic solvent like DMF, DMSO, or NMP and ensure all glassware is thoroughly dried. |
| Presence of Multiple Products in the Final Mixture | 1. Formation of Isomeric Byproducts: Nucleophilic attack may have occurred at the ortho-positions (2- or 6-) in addition to the desired para-position (4-). 2. Reaction with Solvent: If a nucleophilic solvent is used (e.g., an alcohol), it may compete with the aminating agent. | 1. Control Temperature: Maintain a lower reaction temperature to favor the thermodynamically more stable 4-amino isomer. 2. Use a Non-Nucleophilic Solvent: Switch to a polar aprotic solvent that is less likely to participate in the reaction. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may be partially soluble in the aqueous phase during workup. 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. | 1. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery. 2. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help break emulsions. |
Experimental Protocols
Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a representative procedure for the amination of pentafluoropyridine.
Materials:
-
Pentafluoropyridine (1.0 eq)
-
Ammonium hydroxide (28-30% aqueous solution, 5.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add pentafluoropyridine (1.0 eq) and anhydrous DMF.
-
With vigorous stirring, add ammonium hydroxide (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DMF | 25 | 12 | 45 |
| 2 | DMF | 60 | 6 | 85 |
| 3 | DMF | 80 | 4 | 92 |
| 4 | DMSO | 60 | 6 | 82 |
| 5 | NMP | 60 | 6 | 88 |
Note: The data presented in this table is illustrative and may vary based on specific experimental setups.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the SNAr reaction for the synthesis of this compound.
References
solubility of 4-Amino-2,3,5,6-tetrafluoropyridine in common organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the solubility of 4-Amino-2,3,5,6-tetrafluoropyridine in common organic solvents. As quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers detailed experimental protocols and troubleshooting advice to enable users to perform their own accurate solubility assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to pale yellow crystalline solid.[1] Its chemical structure, featuring a highly fluorinated pyridine ring and an amino group, suggests it will be soluble in some organic solvents, particularly polar aprotic solvents like DMSO and DMF, but likely has limited solubility in water.[1] The presence of the amino group can allow for hydrogen bonding, while the tetrafluoropyridine ring is largely non-polar. The overall solubility will be a balance of these competing factors. Due to its fluorinated nature, it may also exhibit some solubility in fluorinated solvents.[2]
Q2: I cannot find a reliable source for the solubility of this compound in my solvent of choice. What should I do?
A2: It is common for specific quantitative solubility data to be unavailable for specialized compounds. In such cases, the recommended approach is to experimentally determine the solubility using a standardized method, such as the shake-flask method.[3][4] This method allows for the determination of the equilibrium solubility of a compound in a specific solvent at a given temperature.
Q3: What is the shake-flask method for determining solubility?
A3: The shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a compound.[3] It involves adding an excess of the solid compound to a known volume of the solvent, agitating the mixture for an extended period to ensure equilibrium is reached, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental determination of the solubility of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible solubility results. | - The system has not reached equilibrium. - Temperature fluctuations during the experiment. - Inaccurate quantification of the dissolved compound. | - Increase the agitation time (e.g., 24-72 hours) to ensure equilibrium is reached.[6] - Use a temperature-controlled shaker or water bath to maintain a constant temperature.[4] - Ensure your analytical method (e.g., HPLC, UV-Vis) is properly calibrated and validated. |
| The compound does not appear to dissolve at all. | - The chosen solvent is unsuitable for the compound. - The concentration being tested is too high. | - Perform preliminary qualitative solubility tests with a small amount of compound in various solvents to identify a suitable one. - For quantitative analysis, start with a smaller, known amount of the compound and gradually increase it. |
| Precipitation occurs during sample analysis. | - The saturated solution was not properly filtered to remove all undissolved particles. - The temperature of the sample decreased between filtration and analysis, causing the compound to crystallize out of the supersaturated solution. | - Use a fine-pore syringe filter (e.g., 0.22 µm PTFE) to separate the supernatant from the solid.[6] - Maintain the temperature of the sample throughout the handling and analysis process. |
| Difficulty dissolving the compound even in seemingly appropriate solvents. | - The compound may have low intrinsic solubility. - The pH of the solvent system may not be optimal, especially for an amino-substituted pyridine. | - Consider using co-solvents to increase solubility.[7] - For aqueous-based systems, adjusting the pH can significantly impact the solubility of ionizable compounds.[7] |
Experimental Protocols
Preliminary Qualitative Solubility Assessment
This initial step helps in selecting appropriate solvents for the more rigorous quantitative analysis.
Objective: To visually estimate the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the mixture for 30-60 seconds.
-
Visually observe if the solid has dissolved.
-
If the solid dissolves, add another 0.1 mL of the solvent and repeat the process until the compound no longer dissolves or the desired concentration is reached.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination by the Shake-Flask Method
This protocol provides a detailed procedure for accurately measuring the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Glass flasks with screw caps or sealed vials
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass flask. An excess is necessary to ensure a saturated solution is formed.
-
Accurately add a known volume of the chosen solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[6]
-
-
Phase Separation:
-
After the equilibration period, let the flask stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
-
Visualized Workflows
References
- 1. 4-amino-2,3,5,6- Tetrafluoropyridine - Cas No: 1682-20-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, primarily through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with an ammonia source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of amine source. 4. Competing side reactions. | 1. Extend the reaction time and monitor progress using TLC or GC. 2. Optimize the reaction temperature. Lower temperatures may slow the reaction, while excessively high temperatures can promote side product formation. 3. Use a moderate excess of the aminating agent. 4. See "Presence of Significant Impurities" below. |
| Presence of Significant Impurities | 1. Over-reaction/Disubstitution: The product, this compound, can potentially react with another equivalent of an aminating agent, though this is less likely due to the deactivating effect of the amino group. 2. Positional Isomers: Nucleophilic attack at the 2- or 6-position of pentafluoropyridine can lead to the formation of 2-amino- or 2,6-diamino-substituted pyridines. The reactivity order for nucleophilic attack on pentafluoropyridine is generally 4 > 2 > 3.[1] 3. Solvent-Related Byproducts: If a nucleophilic solvent (e.g., ethanol) is used, it may compete with the amine source, leading to byproducts like 4-alkoxy-substituted tetrafluoropyridines.[1] 4. Hydrolysis: Presence of water can lead to the formation of corresponding hydroxypyridine derivatives. | 1. Use a controlled stoichiometry of the aminating agent. 2. Maintain a lower reaction temperature to favor the more reactive 4-position. Use a non-polar, aprotic solvent to minimize solubility of the initial product and reduce further reaction. 3. Employ a non-nucleophilic, aprotic solvent such as toluene, THF, or dioxane. If a protic solvent is necessary for solubility, consider its potential to participate in the reaction. 4. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Similar polarity of the desired product and major byproducts. 2. Thermal instability of the product during distillation. | 1. Optimize column chromatography conditions (e.g., solvent system, gradient). Consider recrystallization from a non-reactive solvent system. 2. Purify via column chromatography or recrystallization at lower temperatures to avoid degradation. The melting point of this compound is reported to be in the range of 85-87 °C.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine with a suitable aminating agent, such as ammonia or an ammonia equivalent.[1][2] The fluorine atom at the 4-position (para) of pentafluoropyridine is the most activated towards nucleophilic attack.[1]
Q2: Why is the 4-position of pentafluoropyridine preferentially substituted?
A2: The order of reactivity for nucleophilic attack on the pentafluoropyridine ring is 4 > 2 > 3.[1] This selectivity is due to the electronic effects of the fluorine atoms and the ring nitrogen, which stabilize the intermediate Meisenheimer complex more effectively when the attack occurs at the para position.
Q3: What are the primary side products to look out for?
A3: The main potential side products include:
-
Positional Isomers: 2-Amino-3,4,5,6-tetrafluoropyridine, resulting from attack at the ortho-position.
-
Solvent Adducts: If a nucleophilic solvent like an alcohol is used, you may form alkoxy-substituted tetrafluoropyridines. For instance, using ethanol as a recrystallization solvent has been reported to yield an ethoxy-substituted pyridine derivative.[1]
-
Hydrolysis Products: If water is present, formation of 4-hydroxy-2,3,5,6-tetrafluoropyridine is possible.
Q4: How can I minimize the formation of the 2-amino isomer?
A4: To enhance selectivity for the 4-position, it is crucial to control the reaction temperature. Running the reaction at lower temperatures generally increases the regioselectivity, favoring the thermodynamically and kinetically preferred product.
Q5: What purification techniques are most effective for isolating this compound?
A5: The product is a solid with a melting point of 85-87 °C.[2] Common purification methods include:
-
Recrystallization: From a suitable non-reactive solvent.
-
Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from pentafluoropyridine with high purity and yield.
Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (e.g., 28-30%)
-
Dioxane (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with pentafluoropyridine (1 equivalent) and dioxane (e.g., 5 mL per gram of pentafluoropyridine).
-
Slowly add aqueous ammonia (e.g., 3-4 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway to this compound and a common side reaction.
Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
stability and storage conditions for 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-Amino-2,3,5,6-tetrafluoropyridine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental outcomes.
Storage Recommendations:
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | The compound is a solid with a melting point of 85-87°C, making refrigeration unnecessary for routine storage.[1][2] |
| Atmosphere | Dry, Inert Atmosphere (e.g., Argon or Nitrogen) | Minimizes potential reactions with atmospheric moisture and oxygen. |
| Light | In the dark (amber vial) | Protects the compound from potential photodegradation. |
| Container | Tightly sealed container | Prevents contamination and sublimation. |
Long-term Storage: For extended storage periods, it is advisable to store the compound at 2-8°C.
In-Solution Stability: While specific quantitative data for this compound is limited, analogous compounds like 4-fluoropyridine have shown instability in aqueous solutions, potentially leading to the formation of N-(4'-pyridyl)-4-pyridone and polymeric materials.[3] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (-20°C or below) in an anhydrous, aprotic solvent and used as soon as possible.
Experimental Workflow for Nucleophilic Aromatic Substitution
The following diagram outlines a general experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction using this compound, a common application for this reagent.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Reactivity | 1. Deactivated Nucleophile: The amino group of this compound can be protonated by acidic reagents, reducing its nucleophilicity. 2. Poor Solvent Choice: The reaction may be slow in non-polar solvents. 3. Insufficient Activation of the Pyridine Ring: While highly fluorinated, certain reactions may still require harsh conditions. | 1. Use a non-acidic medium or add a non-nucleophilic base to deprotonate the amino group if it is the intended nucleophile. 2. Use polar aprotic solvents like DMF, DMSO, or acetonitrile to improve solubility and reaction rates. 3. Increase the reaction temperature , but monitor for potential degradation. |
| Formation of Multiple Products | 1. Competitive Nucleophilic Attack: In the synthesis of this compound from pentafluoropyridine, substitution can also occur at the ortho positions, although para-substitution is favored.[4] 2. Side Reactions of the Amino Group: The amino group can undergo undesired reactions, such as oxidation or reaction with electrophilic impurities. | 1. Control the reaction temperature and stoichiometry of reagents to favor para-substitution. 2. Ensure an inert atmosphere and use purified reagents and solvents to minimize side reactions. |
| Product Degradation | 1. Presence of Water: As with similar compounds, this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions.[3] 2. High Temperatures: Prolonged heating can lead to decomposition. | 1. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. 2. Optimize the reaction time and temperature. Avoid unnecessarily long reaction times at elevated temperatures. |
| Difficult Product Isolation/Purification | 1. Formation of Polar Byproducts: Degradation or side reactions can lead to the formation of highly polar impurities. 2. Product is highly soluble in the aqueous phase during work-up. | 1. Utilize appropriate chromatographic techniques (e.g., flash chromatography with a suitable solvent system) to separate the desired product. 2. Perform multiple extractions with a suitable organic solvent and consider salting out the aqueous layer to improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5] For long-term stability, storage in a desiccator or under an inert atmosphere is recommended.
Q2: How stable is this compound in common organic solvents?
Q3: What are the potential degradation products of this compound?
A3: Based on the reactivity of similar compounds, potential degradation in the presence of water could lead to the formation of hydroxylated pyridines and potentially polymeric byproducts.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) would be necessary to fully characterize the degradation profile.
Q4: I am seeing a brown, gummy material forming in my reaction. What could be the cause?
A4: The formation of brown, polymeric material has been observed with a similar compound, 4-fluoropyridine, particularly in the presence of water.[3] This suggests that your compound may be degrading. Ensure that your reaction is performed under strictly anhydrous conditions and that all reagents and solvents are free of water.
Q5: Can the amino group of this compound be used as a nucleophile?
A5: Yes, the amino group can act as a nucleophile in various reactions, such as in the formation of amides, sulfonamides, or Schiff bases. However, the electron-withdrawing nature of the tetrafluorinated pyridine ring may reduce its nucleophilicity compared to non-fluorinated anilines.
Logical Relationship for Troubleshooting Reaction Failure
The following diagram illustrates a logical progression for troubleshooting a failed or low-yielding reaction involving this compound.
References
Technical Support Center: Purification of 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluoropyridine. Here, you will find detailed information to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Potential impurities include unreacted pentafluoropyridine, partially substituted aminopyridines, and solvent residues. The nature and amount of these impurities can vary depending on the synthetic route and reaction conditions.
Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A2: Oiling out during recrystallization can occur if the compound is significantly impure or if the solution is cooled too rapidly.[1] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool down much more slowly.[1][2] Leaving the flask to cool on a surface that is not cold can promote slower crystal growth.[1]
Q3: No crystals are forming even after my recrystallization solution has cooled to room temperature. What is the problem?
A3: This is a common issue, often due to using too much solvent or supersaturation of the solution.[1][3]
-
Too much solvent : You can try to evaporate some of the solvent under reduced pressure and then attempt to cool the solution again.[1][4]
-
Supersaturation : To induce crystallization, you can scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound if available.[1][3]
Q4: The recovery yield from my recrystallization is very low. How can I improve it?
A4: A low yield is often a consequence of using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4] To improve your yield, use the minimum amount of hot solvent necessary to just dissolve the crude product. Also, ensure that you are washing the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving your purified product.
Q5: During column chromatography, my compound is not moving down the column or is moving very slowly. What should I do?
A5: This typically indicates that the eluent (solvent system) is not polar enough to displace the compound from the stationary phase (e.g., silica gel). This compound is a polar compound, and you will likely need a relatively polar solvent system. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.
Q6: My compound comes off the column, but the fractions are not pure and show multiple spots on TLC. What went wrong?
A6: This could be due to several factors:
-
Poor separation : The chosen solvent system may not be optimal for separating your compound from its impurities. You may need to screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives better separation.
-
Column overloading : If you load too much crude material onto the column, the separation efficiency will be reduced.
-
Compound degradation : Some compounds can degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for some time, and then developing it to see if any new spots appear. If degradation is an issue, you could try using a different stationary phase like alumina or a deactivated silica gel.[5]
Quantitative Data Summary
The following table summarizes key physical properties of this compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₂F₄N₂ | 166.08 | 85-87 | N/A |
| Pentafluoropyridine (Starting Material) | C₅F₅N | 169.05 | - | 84 |
| 4-Azido-2,3,5,6-tetrafluoropyridine (Intermediate) | C₅F₄N₅ | 191.08 | N/A | N/A |
Experimental Protocols
Here are detailed methodologies for common purification techniques for this compound.
Protocol 1: Recrystallization
This method is suitable for purifying solid compounds that are thermally stable.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Protocol 2: Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a gradient of hexane/ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing it.
-
Collect fractions as the solvent flows through the column.
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography
Caption: A step-by-step diagram of the column chromatography purification process.
Protocol 3: Sublimation
Sublimation is a purification method for solids that can transition directly from the solid to the gas phase, leaving non-volatile impurities behind.[6] This technique can yield very pure products.[7]
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum source
-
Heating mantle or oil bath
-
Cooling source for the cold finger (e.g., circulating water)
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, including the cold finger.
-
Begin circulating the coolant through the cold finger.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the bottom of the apparatus. The compound will start to sublime and deposit as pure crystals on the cold finger.
-
Continue the process until a sufficient amount of pure product has collected on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully bring the apparatus back to atmospheric pressure.
-
Scrape the purified crystals from the cold finger.
Workflow for Sublimation
Caption: A diagram outlining the sublimation purification procedure.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. innovation.world [innovation.world]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine with ammonia. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the C4 position highly susceptible to nucleophilic attack.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are reaction temperature, pressure, reaction time, and the concentration of ammonia. The choice of solvent can also influence the reaction rate and selectivity.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a white to light yellow crystalline solid. Its melting point is in the range of 85-88 °C.
Q4: What are the main safety precautions to consider when working with pentafluoropyridine and ammonia?
A4: Both pentafluoropyridine and ammonia are hazardous. Pentafluoropyridine is a flammable liquid and an irritant. Ammonia is a corrosive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions at elevated temperatures and pressures should be conducted behind a blast shield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Loss of ammonia from the reaction vessel. 3. Low concentration of ammonia. 4. Inactive starting material (pentafluoropyridine). | 1. Increase the reaction temperature and/or extend the reaction time (see optimization table below). 2. Ensure the reaction vessel (autoclave) is properly sealed. 3. Use a higher concentration of aqueous ammonia or consider using anhydrous ammonia in a suitable solvent. 4. Check the purity of pentafluoropyridine by GC or NMR. |
| Formation of Side Products (e.g., di-substituted pyridines) | 1. High reaction temperature or prolonged reaction time. 2. High concentration of ammonia. | 1. Reduce the reaction temperature and monitor the reaction progress by TLC or GC to avoid over-reaction. 2. Use a stoichiometric amount or a slight excess of ammonia. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Inappropriate recrystallization solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Perform solvent screening for recrystallization. A mixture of a solvent in which the product is soluble and a non-solvent in which it is insoluble is often effective. |
| Difficulty in Removing Solvent | 1. High-boiling point solvent (e.g., DMF, DMSO) used in the reaction. | 1. Use a lower boiling point solvent if the reaction conditions allow. 2. Remove high-boiling point solvents under high vacuum and gentle heating. An aqueous workup to extract the product into an organic layer can also be effective. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using aqueous ammonia in an autoclave.
Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (28-30%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Autoclave
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a glass liner for the autoclave, place a magnetic stir bar. Add pentafluoropyridine (1.0 eq).
-
Addition of Ammonia: Carefully add aqueous ammonia (5-10 eq) to the liner.
-
Reaction: Seal the autoclave and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring for the specified time (e.g., 4-12 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the autoclave in a fume hood.
-
Remove the glass liner and transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Pressure (psi) | Yield (%) | Purity (%) |
| 1 | 80 | 12 | 100 | 45 | 90 |
| 2 | 100 | 8 | 120 | 65 | 95 |
| 3 | 120 | 6 | 150 | 85 | 98 |
| 4 | 140 | 4 | 180 | 92 | 97 |
| 5 | 160 | 4 | 220 | 88 | 90 (minor side products observed) |
Conditions: Pentafluoropyridine (1 mmol), Aqueous Ammonia (10 mmol, 28-30%), Solvent (Water), Volume (10 mL) in a sealed autoclave.
Table 2: Optimization of Ammonia Equivalents
| Entry | NH3 Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2 | 120 | 6 | 55 | 98 |
| 2 | 5 | 120 | 6 | 78 | 98 |
| 3 | 10 | 120 | 6 | 85 | 98 |
| 4 | 15 | 120 | 6 | 86 | 97 |
Conditions: Pentafluoropyridine (1 mmol), Temperature (120 °C), Reaction Time (6 h), Solvent (Water), Volume (10 mL) in a sealed autoclave.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
dealing with hygroscopic nature of 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluoropyridine. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: Why is it important to protect this compound from moisture?
Absorbed moisture can have several detrimental effects on the compound and experimental outcomes:
-
Inaccurate Weighing: The measured weight will include the mass of absorbed water, leading to errors in molar calculations and stoichiometry.
-
Altered Physical Properties: Clumping and caking of the powder can make it difficult to handle and dispense accurately.[2]
-
Reduced Purity: The presence of water can affect the compound's purity, potentially introducing an impurity into your reactions.
-
Impact on Reactivity and Stability: Moisture can act as a nucleophile or a base, potentially leading to side reactions or degradation of the compound, especially under certain reaction conditions. While specific data on the reactivity of this compound with water is not available, it is a general concern for many organic compounds.
Q3: How can I determine the water content of my this compound sample?
Several analytical techniques can be used to determine the water content in a solid sample:
-
Karl Fischer Titration: This is a highly accurate and specific method for water determination. It can be performed using either volumetric or coulometric titration.[3][4][5][6][7] For amines, it may be necessary to use specialized reagents or buffer the solution to avoid side reactions.[4]
-
Dynamic Vapor Sorption (DVS): This technique measures the change in mass of a sample as a function of relative humidity at a constant temperature.[8][9][10][11][12] A DVS analysis would provide a moisture sorption isotherm, which graphically represents the hygroscopic nature of the compound.[13][14][15]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the mass loss of a sample as a function of temperature. A mass loss step at a temperature corresponding to the boiling point of water can indicate the water content.
Troubleshooting Guide
Issue 1: The powder has formed clumps or appears "wet."
-
Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.
-
Solution:
-
Drying the Compound: If the compound is thermally stable, it can be dried in a vacuum oven at a temperature below its melting point (85-87 °C).[16] The drying process should be continued until a constant weight is achieved.
-
Proper Storage: After drying, immediately transfer the compound to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to cool down and for long-term storage. Ensure the container is tightly sealed.
-
Issue 2: Inconsistent results in reactions using this compound.
-
Possible Cause: Variable water content in different batches or even within the same bottle of the reagent can lead to inconsistent reaction outcomes.
-
Solution:
-
Quantify Water Content: Before use, determine the water content of the reagent using Karl Fischer titration. This will allow you to account for the actual amount of the active compound in your calculations.
-
Standardize Handling Procedures: Implement a strict protocol for handling the compound to minimize moisture exposure. This includes minimizing the time the container is open and handling it in a low-humidity environment if possible (e.g., in a glove box or under a stream of inert gas).
-
Issue 3: Difficulty in accurately weighing the compound.
-
Possible Cause: The compound rapidly absorbs moisture during the weighing process, leading to a continuously increasing reading on the balance.[17][18]
-
Solution:
-
Weigh by Difference: Weigh a sealed vial containing the compound. Quickly transfer the desired amount to the reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred.
-
Use a Glove Box: If available, perform all weighing and handling of the compound inside a glove box with a controlled, low-humidity atmosphere.
-
Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all necessary equipment and reagents ready before opening the container.
-
Quantitative Data
While specific moisture sorption data for this compound is not available in the reviewed literature, the following table provides a general classification of hygroscopic materials. This can help in understanding the potential level of moisture uptake.
| Hygroscopicity Classification | Description | Typical Water Uptake at 25°C / 80% RH |
| Slightly Hygroscopic | Increases in mass by less than 2% | < 2% w/w |
| Hygroscopic | Increases in mass by 2% to less than 15% | 2% - 15% w/w |
| Very Hygroscopic | Increases in mass by 15% or more | ≥ 15% w/w |
| Deliquescent | Absorbs sufficient water to dissolve | - |
This table is for illustrative purposes and the classification of this compound is not yet determined.
Experimental Protocols
Protocol 1: Drying this compound
-
Preparation: Place a thin layer of the compound in a clean, dry crystallizing dish or watch glass.
-
Drying: Place the dish in a vacuum oven. The melting point of this compound is 85-87°C, so a drying temperature of 50-60°C is recommended to avoid any degradation.[16]
-
Vacuum: Apply a vacuum to the oven.
-
Drying Time: Dry the compound for several hours. To ensure the compound is completely dry, periodically remove the sample, cool it in a desiccator, and weigh it. Continue drying until a constant weight is achieved.
-
Storage: Once dry, immediately transfer the compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Karl Fischer Titration for Water Content Determination
This is a general protocol and may need to be optimized for your specific instrument and the characteristics of this compound.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, potentially one designed for amines to prevent side reactions.
-
Solvent Blank: Titrate the solvent to a stable endpoint to determine the background water content (drift).
-
Sample Preparation: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting flowchart for experiments with this compound.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. unix.stackexchange.com [unix.stackexchange.com]
- 3. dl.icdst.org [dl.icdst.org]
- 4. metrohm.com [metrohm.com]
- 5. itwreagents.com [itwreagents.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. quveon.com [quveon.com]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. sketchviz.com [sketchviz.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. aqualab.com [aqualab.com]
- 13. dorgean.com [dorgean.com]
- 14. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 15. proumid.com [proumid.com]
- 16. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reactions Involving 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3,5,6-tetrafluoropyridine. The following sections address common issues encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: The pyridine ring in this compound is highly electron-deficient due to the four fluorine atoms. This makes the 4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), where the amino group can be displaced by strong nucleophiles. The amino group itself can act as a nucleophile in reactions such as alkylation, acylation, and condensation.
Q2: What are common solvents for reactions involving this compound?
A2: Common solvents for reactions with this compound and its derivatives include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent will depend on the specific reaction conditions and the solubility of other reagents.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Q4: What are the main safety precautions when working with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Emulsion Formation During Aqueous Extraction
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?
A: Emulsion formation is a common issue, particularly with compounds like aminopyridines that can have surfactant-like properties. Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which may help to break the emulsion.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Caption: Troubleshooting workflow for emulsion formation.
Issue 2: Difficulty in Removing Unreacted this compound
Q: My final product is contaminated with unreacted starting material. How can I remove it?
A: The basicity of the amino group in this compound can be exploited for its removal.
-
Acid Wash: During the aqueous workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated aminopyridine will become water-soluble and partition into the aqueous phase. This method is suitable if your product is stable to acidic conditions.
-
Column Chromatography: If an acid wash is not feasible, purification by column chromatography is effective. Given the basic nature of the compound, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking and improve separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Caption: Decision tree for removing unreacted starting material.
Issue 3: Low Recovery of Product After Workup
Q: I am experiencing low yields of my desired product after the workup procedure. What could be the cause?
A: Low recovery can stem from several factors related to the properties of your product.
-
Product Solubility in Aqueous Layer: If your product has some water solubility, it may be lost in the aqueous washes. To check for this, you can back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
Product Basicity/Acidity: If your product is basic, it may have been extracted into an acidic aqueous layer. Conversely, an acidic product could be lost to a basic aqueous wash. Neutralize the aqueous layer and re-extract with an organic solvent to recover your product.
-
Volatility: Some fluorinated compounds can be volatile. Avoid excessive heating during solvent removal on the rotary evaporator.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound and its Derivatives (Qualitative)
| Property | This compound | Typical N-Alkyl/Aryl Derivatives | Comments |
| Appearance | White to off-white solid | Varies (oils to solids) | The physical state will depend on the substituent. |
| Melting Point (°C) | 85-87 | Varies | Generally, solids will have a defined melting point. |
| Solubility in Water | Slightly soluble | Generally low | Solubility decreases with increasing non-polar character of the substituent. The amino group provides some water solubility. |
| Solubility in Organic Solvents | |||
| Hexanes | Sparingly soluble | Sparingly to moderately soluble | Solubility increases with less polar substituents. |
| Ethyl Acetate | Soluble | Soluble | A good general solvent for extraction and chromatography. |
| Dichloromethane | Soluble | Soluble | A common choice for extractions. |
| Methanol/Ethanol | Soluble | Soluble | Often used for recrystallization, sometimes in combination with water or a less polar solvent. |
| Acetonitrile | Soluble | Soluble | A common polar aprotic solvent for both reaction and purification. |
| DMF/DMSO | Soluble | Soluble | Typically used as reaction solvents. |
| pKa (predicted) | Weakly basic | Varies | The electron-withdrawing fluorine atoms reduce the basicity of the amino group compared to non-fluorinated aminopyridines. The exact pKa is not readily available in the literature. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Nucleophilic Substitution Reaction
This protocol outlines a general workup for a reaction where this compound is reacted with a nucleophile in a solvent like DMF or acetonitrile.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, cautiously add water to quench any remaining base. If an acid was used, it may be neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Dilution and Extraction: Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and add water.
-
Phase Separation: Gently mix the layers and allow them to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Washing: Remove the aqueous layer. Wash the organic layer sequentially with water and then with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying the crude product obtained from the workup.
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. For basic products, adding 0.5-1% triethylamine to the eluent can improve the separation.
-
Column Packing: Pack the column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This is an alternative purification method if the product is a solid.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for fluorinated pyridines include ethanol, ethanol/water, or hexanes/ethyl acetate.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
References
preventing byproduct formation with 4-Amino-2,3,5,6-tetrafluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during experiments with 4-Amino-2,3,5,6-tetrafluoropyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, focusing on identifying and mitigating the formation of common byproducts.
Issue 1: Formation of Hydroxylated Byproducts
Symptom: Your final product is contaminated with a byproduct containing a hydroxyl group in place of a fluorine atom on the pyridine ring. This is often observed as an unexpected mass peak (+15.99 Da relative to the expected product) in mass spectrometry analysis.
Cause: This byproduct, a hydroxytetrafluoropyridine derivative, typically forms due to the presence of water in the reaction mixture, which can act as a nucleophile under certain conditions, particularly at elevated temperatures or in the presence of a strong base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroxylated byproduct formation.
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous solvents. Consider distilling solvents over a suitable drying agent or using commercially available dry solvents. | To minimize the presence of water, which can compete as a nucleophile. |
| Reagents | Ensure all reagents, including the nucleophile and base, are dry. Dry solid reagents in a vacuum oven if necessary. | To prevent the introduction of water into the reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent atmospheric moisture from entering the reaction vessel. |
| Base | Use a non-hygroscopic base such as diisopropylethylamine (DIPEA) if compatible with the reaction. If using a solid base like potassium carbonate, ensure it is freshly dried. | To avoid introducing water that may be absorbed by the base. |
Issue 2: N-Alkylation or N-Acylation of the Amino Group
Symptom: You observe a byproduct corresponding to the addition of your electrophile (e.g., an alkyl halide or acyl chloride) to the 4-amino group instead of, or in addition to, the desired nucleophilic aromatic substitution (SNAr).
Cause: The amino group of this compound is nucleophilic and can compete with your intended nucleophile for the electrophile, especially if the electrophile is highly reactive.
Troubleshooting Workflow:
Caption: Strategies to prevent N-alkylation/acylation side reactions.
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Protecting Groups | Protect the amino group with a suitable protecting group (e.g., Boc anhydride) prior to the main reaction. The protecting group can be removed in a subsequent step. | To temporarily block the nucleophilicity of the amino group, directing the reaction to the desired pathway. |
| Reaction Conditions | If protection is not feasible, consider modifying the reaction conditions. Slowly add the electrophile at a lower temperature. | To control the reactivity and favor the desired reaction pathway, which may have a lower activation energy. |
| Reagent Stoichiometry | Use a slight excess of the primary nucleophile to outcompete the amino group. | To increase the probability of the desired reaction occurring. |
Issue 3: Formation of Di-substituted or Poly-substituted Products
Symptom: In a nucleophilic aromatic substitution reaction, you observe the substitution of more than one fluorine atom.
Cause: While the fluorine at the 2- and 6-positions are the most activated for SNAr, under harsh reaction conditions (e.g., high temperatures, very strong nucleophiles, or prolonged reaction times), substitution at other positions can occur.
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | To minimize the energy available for less favorable, higher activation energy substitution reactions. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to an acceptable level. | To prevent the product from undergoing further substitution over time. |
| Nucleophile Concentration | Avoid a large excess of the nucleophile. | To reduce the likelihood of multiple substitution events. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: The most common byproducts depend on the specific reaction, but generally include hydroxylated species from reactions with water, N-alkylation/acylation products if the amino group is not protected, and di- or poly-substituted products in nucleophilic aromatic substitution reactions under harsh conditions.
Q2: How can I purify my desired product away from these byproducts?
A2: Standard chromatographic techniques are typically effective.
-
Column Chromatography: Silica gel chromatography is often the method of choice. A gradient elution system (e.g., hexanes/ethyl acetate) can separate products with different polarities. Hydroxylated byproducts will be more polar than the desired product, while N-alkylated products may have similar polarity.
-
Preparative TLC or HPLC: For difficult separations or small scales, these techniques can provide higher resolution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be effective in removing impurities.
Q3: Is it necessary to protect the amino group in this compound?
A3: It is highly recommended to protect the amino group when using reactive electrophiles (e.g., alkyl halides, acyl chlorides) to prevent side reactions. For nucleophilic aromatic substitution reactions where the amino group is not the intended nucleophile, protection is generally not necessary.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the amine nucleophile, followed by DIPEA.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway:
Validation & Comparative
Comparative Analysis of the 1H NMR Spectra of 4-Amino-2,3,5,6-tetrafluoropyridine and Related Compounds
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a comparative analysis of the ¹H NMR spectrum of 4-Amino-2,3,5,6-tetrafluoropyridine against its non-fluorinated analog, 4-aminopyridine, and its parent fluorinated heterocycle, 2,3,5,6-tetrafluoropyridine. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as building blocks in synthetic and medicinal chemistry. The guide presents a summary of their ¹H NMR spectral data, a detailed experimental protocol for sample analysis, and a visual representation of the analytical workflow.
Introduction
This compound is a key synthetic intermediate used in the preparation of a wide range of biologically active molecules. Its unique electronic properties, imparted by the four fluorine atoms on the pyridine ring, significantly influence its reactivity and the spectroscopic characteristics of its derivatives. Understanding the ¹H NMR spectrum of this compound, in comparison to its simpler analogs, is crucial for reaction monitoring, structural elucidation, and purity assessment.
Comparative ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound, 4-aminopyridine, and 2,3,5,6-tetrafluoropyridine. The presence of the electron-withdrawing fluorine atoms in this compound and 2,3,5,6-tetrafluoropyridine significantly influences the chemical shift of the ring protons compared to 4-aminopyridine.
| Compound | Structure | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ![]() | CDCl₃ | -NH₂ | 4.5 (broad singlet) | bs | - |
| 4-Aminopyridine | DMSO-d₆ | H-2, H-6 | 7.82 | d | 6.4 | |
| H-3, H-5 | 6.55 | d | 6.4 | |||
| -NH₂ | 5.85 | s | - | |||
| 2,3,5,6-Tetrafluoropyridine | Acetone-d₆ | H-4 | 7.95-7.75 | m | - |
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standard protocol for the preparation of a solid sample for ¹H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the NMR tube. The choice of solvent should be based on the solubility of the compound.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum:
-
Instrument Setup: The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and then perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans, depending on the sample concentration.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of aminopyridine derivatives using ¹H NMR spectroscopy.
Caption: A flowchart illustrating the key stages of comparative ¹H NMR analysis.
Conclusion
The ¹H NMR spectra of this compound and its analogs provide valuable structural information. The significant downfield shift of the amino protons in the tetrafluorinated compound and the characteristic splitting patterns of the aromatic protons in the non-fluorinated analog are key distinguishing features. This guide provides a foundational understanding for researchers working with these important heterocyclic compounds, enabling more efficient and accurate characterization of their synthetic products.
13C NMR Analysis of 4-Amino-2,3,5,6-tetrafluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-2,3,5,6-tetrafluoropyridine, a critical analytical technique for the structural elucidation and quality control of this important chemical intermediate. Due to the presence of fluorine atoms, the 13C NMR spectrum of this compound exhibits characteristic carbon-fluorine (C-F) coupling, which provides valuable structural information. This guide also presents a comparison with pentafluoropyridine to highlight the effect of the amino substituent on the 13C NMR parameters.
Data Presentation: A Comparative Analysis
Table 1: 13C NMR Data of this compound and Pentafluoropyridine
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | 1JCF (Hz) | 2JCF (Hz) | 3JCF (Hz) | 4JCF (Hz) | Solvent |
| This compound | C-2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | CDCl3 |
| C-3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | ||
| C-4 | [Data Not Available] | - | [Data Not Available] | [Data Not Available] | - | ||
| C-5 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | ||
| C-6 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | ||
| Pentafluoropyridine | C-2, C-6 | 138.3 | ~240 | ~15 | ~4 | ~15 | CDCl3 |
| C-3, C-5 | 143.1 | ~255 | ~15 | ~15 | ~4 | ||
| C-4 | 127.5 | ~260 | ~20 | ~4 | - |
Note: The coupling constants for pentafluoropyridine are approximate values derived from typical ranges for fluorinated aromatic compounds.
Experimental Protocols
The following is a generalized experimental protocol for acquiring a high-quality 13C NMR spectrum of a fluorinated pyridine derivative.
1. Sample Preparation:
-
Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
For quantitative analysis, ensure complete dissolution and consider using a relaxation agent if necessary.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters for a Standard Proton-Decoupled 13C NMR Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 250 ppm (e.g., from -20 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): At least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
-
Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative information is desired.
Visualizations
The following diagrams illustrate the workflow of 13C NMR analysis and the expected coupling patterns for this compound.
Caption: Logical workflow for 13C NMR analysis.
Caption: C-F J-coupling in this compound.
Unveiling the Fluorine Fingerprint: A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 4-Amino-2,3,5,6-tetrafluoropyridine and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic environment of fluorinated molecules is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool in this endeavor, offering high sensitivity and a wide chemical shift range that provides a unique "fingerprint" for each fluorine atom in a molecule. This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts for 4-Amino-2,3,5,6-tetrafluoropyridine and related fluorinated pyridine derivatives, supported by experimental data and detailed protocols.
The substitution of hydrogen with fluorine in drug candidates can significantly alter their metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, the precise characterization of these fluorinated compounds is a critical step in the drug discovery pipeline. ¹⁹F NMR is particularly well-suited for this task due to the 100% natural abundance and spin-1/2 nucleus of the ¹⁹F isotope, which leads to strong, sharp signals.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To understand the electronic influence of the amino group in this compound, a comparison with its parent compounds, 2,3,5,6-tetrafluoropyridine and pentafluoropyridine, is instructive. The introduction of an electron-donating group, such as an amino or a related amine functionality, at the 4-position of the tetrafluoropyridine ring is expected to cause a significant upfield shift (to more negative ppm values) of the fluorine resonances, particularly at the ortho and meta positions, due to increased electron shielding.
| Compound | Position | ¹⁹F Chemical Shift (δ, ppm) | Solvent | Reference Compound |
| 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | F-2, F-6 (ortho) | -97.3 | CDCl₃ | CFCl₃ |
| F-3, F-5 (meta) | -160.5 | CDCl₃ | CFCl₃ | |
| 2,3,5,6-Tetrafluoropyridine | F-2, F-6 (ortho) | -94.5 | CDCl₃ | CFCl₃ |
| F-3, F-5 (meta) | -155.8 | CDCl₃ | CFCl₃ | |
| Pentafluoropyridine | F-2, F-6 (ortho) | -89.5 | neat | CFCl₃ |
| F-4 (para) | -148.1 | neat | CFCl₃ | |
| F-3, F-5 (meta) | -162.7 | neat | CFCl₃ |
Table 1: Comparison of ¹⁹F NMR Chemical Shifts for 4-substituted tetrafluoropyridines and related compounds.
The data clearly illustrates the electron-donating effect of the nitrogen substituent at the 4-position. The ortho (F-2, F-6) and meta (F-3, F-5) fluorine atoms in 4-(piperazin-1-yl)-2,3,5,6-tetrafluoropyridine are shifted upfield compared to 2,3,5,6-tetrafluoropyridine, indicating increased shielding. This effect is a direct consequence of the lone pair of electrons on the nitrogen atom participating in resonance with the pyridine ring. A similar, if not slightly more pronounced, upfield shift would be anticipated for this compound due to the stronger electron-donating nature of the primary amino group compared to the secondary amine in piperazine.
Experimental Protocols
The acquisition of high-quality ¹⁹F NMR spectra is crucial for accurate chemical shift determination. Below is a generalized experimental protocol for the characterization of fluorinated aromatic compounds.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of a reference standard to the NMR tube. A common internal reference is trifluoroacetic acid (TFA), which gives a sharp signal at approximately -76.55 ppm relative to CFCl₃.[1] Alternatively, an external reference of CFCl₃ in a sealed capillary can be used.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments) with proton decoupling is typically used.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) is necessary to encompass the large chemical shift range of ¹⁹F.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is usually sufficient for quantitative measurements.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 16 to 128 for a moderately concentrated sample.
-
Temperature: All spectra should be acquired at a constant temperature (e.g., 298 K) to minimize temperature-dependent chemical shift variations.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals to determine the relative number of fluorine atoms.
Logical Relationships in ¹⁹F NMR Spectroscopy
The relationship between the molecular structure and the observed ¹⁹F NMR chemical shifts can be visualized as a logical workflow. The electronic properties of substituents directly influence the shielding of the fluorine nuclei, which in turn determines their resonance frequency in the NMR spectrum.
Caption: Logical workflow of substituent effects on ¹⁹F NMR chemical shifts.
Signaling Pathway of Electron Donation
The electron-donating effect of the amino group in this compound can be depicted as a signaling pathway, where the nitrogen lone pair initiates a cascade of electron density shifts through the pyridine ring, ultimately increasing the shielding of the fluorine atoms.
Caption: Resonance effect of the amino group on fluorine shielding.
References
Mass Spectrometry of 4-Amino-2,3,5,6-tetrafluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-Amino-2,3,5,6-tetrafluoropyridine and related compounds. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide leverages data from structurally similar molecules to predict its fragmentation pattern and offers a comprehensive comparison. The information presented herein is intended to assist researchers in compound identification, structural elucidation, and method development.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak and fragmentation patterns influenced by both the amino group and the tetrafluorinated pyridine ring. The molecular weight of this compound is 166.08 g/mol [1][2][3][4][5][6]. Therefore, the molecular ion peak [M]⁺• is expected at m/z 166.
The primary fragmentation pathways are anticipated to involve the loss of small neutral molecules such as HCN, HF, and radicals like F• and NH₂•. The tetrafluoropyridine ring's stability suggests that fragmentation of the ring itself will be significant.
Comparison with Alternative Compounds
To understand the mass spectrometric behavior of this compound, a comparison with the following compounds is instructive: 4-Aminopyridine, 2,3,5,6-Tetrafluoropyridine, and Pentafluoropyridine. The experimental mass spectral data for these compounds are summarized below.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and their Relative Intensities |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 94 (M⁺•, 100%), 67 (55%), 40 (20%), 39 (30%)[7][8] |
| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | 151 (M⁺•, 100%), 132 (20%), 113 (15%), 94 (10%)[9] |
| Pentafluoropyridine | C₅F₅N | 169.05 | 169 (M⁺•, 100%), 150 (30%), 131 (25%), 117 (15%)[10][11][12] |
Predicted Fragmentation Pathways of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocols
A general experimental protocol for the analysis of this compound and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform extraction or clean-up steps to remove interfering matrix components.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
Logical Workflow for Compound Identification by GC-MS
The following diagram outlines the logical workflow for identifying an unknown compound, such as this compound, using GC-MS.
Caption: A logical workflow for compound identification using Gas Chromatography-Mass Spectrometry.
References
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. 4-アミノ-2,3,5,6-テトラフルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-氨基-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Aminopyridine [webbook.nist.gov]
- 8. 4-Aminopyridine [webbook.nist.gov]
- 9. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 10. Pyridine, pentafluoro- [webbook.nist.gov]
- 11. Pyridine, pentafluoro- [webbook.nist.gov]
- 12. Pyridine, pentafluoro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 4-Amino-2,3,5,6-tetrafluoropyridine and Pentafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Amino-2,3,5,6-tetrafluoropyridine and pentafluoropyridine, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established principles of organic chemistry and illustrative experimental data.
Introduction
Pentafluoropyridine is a highly reactive heteroaromatic compound, widely utilized in the synthesis of complex molecules due to its susceptibility to nucleophilic attack. The electron-withdrawing nature of the five fluorine atoms and the pyridine nitrogen atom makes the ring electron-deficient and thus, an excellent electrophile. In contrast, this compound features a strong electron-donating amino group in the para-position relative to the nitrogen atom. This substitution dramatically alters the electronic properties of the pyridine ring and, consequently, its reactivity towards nucleophiles.
Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)
The key difference in reactivity between pentafluoropyridine and this compound in SNAr reactions stems from the electronic nature of the substituent at the 4-position.
-
Pentafluoropyridine: The fluorine atom at the 4-position of pentafluoropyridine is highly activating for nucleophilic attack. Nucleophiles preferentially attack this position due to the strong electron-withdrawing inductive effect of the fluorine atoms and the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The order of reactivity for nucleophilic attack on pentafluoropyridine is typically C4 > C2/C6 > C3/C5.[1]
-
This compound: The amino group at the 4-position is a strong electron-donating group through resonance. This donation of electron density into the pyridine ring significantly reduces the electrophilicity of the aromatic system. As a result, this compound is substantially less reactive towards nucleophiles in SNAr reactions compared to pentafluoropyridine. The increased electron density on the ring destabilizes the negatively charged Meisenheimer intermediate that is formed during the reaction.
Qualitative Reactivity Summary
| Feature | Pentafluoropyridine | This compound |
| Electronic Nature of 4-Substituent | Electron-withdrawing (Fluorine) | Electron-donating (Amino) |
| Overall Ring Electrophilicity | High | Low |
| Reactivity in SNAr | High | Very Low |
| Stability of Meisenheimer Intermediate | Stabilized | Destabilized |
| Typical Reaction Conditions for SNAr | Mild to moderate | Harsh |
Experimental Data and Observations
While direct kinetic comparison data is scarce, the difference in reactivity is evident from the conditions required for substitution and the types of reactions reported for each compound.
Pentafluoropyridine SNAr Reactions
Pentafluoropyridine readily reacts with a wide range of nucleophiles under relatively mild conditions.
| Nucleophile | Product | Typical Conditions |
| Sodium Methoxide | 4-Methoxy-2,3,5,6-tetrafluoropyridine | Methanol, reflux |
| Ammonia | This compound | Aqueous ammonia, ethanol, 100°C |
| Thiophenol | 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine | K₂CO₃, DMF, room temperature |
This compound SNAr Reactions
Reactions involving nucleophilic substitution of the fluorine atoms on this compound are significantly less common and generally require more forcing conditions or highly activated nucleophiles. The amino group itself can act as a nucleophile in certain reactions, leading to self-condensation or reaction with other electrophiles.
Experimental Protocols
The following are representative protocols for SNAr reactions on fluoropyridines. Note that for this compound, significantly more forcing conditions (higher temperatures, stronger bases, longer reaction times) would be required to achieve substitution of a fluorine atom, and yields are expected to be lower.
Protocol 1: Reaction of Pentafluoropyridine with a Nucleophile (General)
This protocol is a general guideline for the reaction of pentafluoropyridine with a nucleophile at the 4-position.
-
Reaction Setup: To a solution of pentafluoropyridine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.2 eq) and a suitable base (e.g., K₂CO₃, NaH, or Et₃N) if required.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
Reaction Mechanism and Visualization
The generally accepted mechanism for nucleophilic aromatic substitution on these pyridine systems is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
SNAr Mechanism on Pentafluoropyridine
The electron-withdrawing fluorine atoms and the pyridine nitrogen effectively stabilize the negative charge of the Meisenheimer complex, facilitating the reaction.
Caption: SNAr mechanism for pentafluoropyridine.
SNAr on this compound
The electron-donating amino group destabilizes the Meisenheimer complex, thus increasing the activation energy and slowing down the reaction rate significantly.
Caption: SNAr mechanism for 4-Amino-tetrafluoropyridine.
Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing an SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Conclusion
References
Comparative Analysis of the Biological Activity of 4-Amino-2,3,5,6-tetrafluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 4-Amino-2,3,5,6-tetrafluoropyridine. The information is compiled from preclinical studies to facilitate objective comparison and support further research and development in medicinal chemistry.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The primary method of evaluation has been the agar diffusion test, which provides a qualitative and semi-quantitative measure of antimicrobial efficacy by measuring the zone of growth inhibition around a sample.
Two notable derivatives, (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine and 4-Amino-2-ethoxy-3,5,6-trifluoropyridine , have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Performance
The following table summarizes the antimicrobial activity of these two derivatives against various microorganisms, as indicated by the diameter of the inhibition zone. For comparison, the activities of standard antimicrobial agents, Ampicillin and Nystatin, are also included.
| Compound | S. aureus (mm) | E. faecium (mm) | Streptococcus B (mm) | E. coli (mm) | S. typhimurium (mm) | C. albicans (mm) |
| (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine | 12 | 11 | 13 | 11 | 12 | 10 |
| 4-Amino-2-ethoxy-3,5,6-trifluoropyridine | 10 | 9 | 11 | 9 | 10 | 8 |
| Ampicillin (Standard Antibiotic) | 25 | 23 | 26 | 24 | 25 | - |
| Nystatin (Standard Antifungal) | - | - | - | - | - | 22 |
Data is presented as the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity. '-' indicates not tested.
Experimental Protocols
Synthesis of this compound Derivatives
Synthesis of (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine:
This Schiff base derivative is synthesized through the condensation reaction of this compound with benzaldehyde. The reaction is typically carried out in an ethanol solvent.
Synthesis of 4-Amino-2-ethoxy-3,5,6-trifluoropyridine:
This derivative is prepared by the nucleophilic substitution of a fluorine atom in this compound with an ethoxy group.
Antimicrobial Susceptibility Testing
Agar Diffusion Test:
The antimicrobial activity of the synthesized compounds is determined using the agar diffusion method. A standardized microbial suspension is uniformly spread on the surface of an appropriate agar medium. Paper discs impregnated with a known concentration of the test compound are then placed on the agar surface. The plates are incubated under suitable conditions for microbial growth. The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. This zone size is proportional to the antimicrobial activity of the compound. Standard antibiotic and antifungal agents are used as positive controls for comparison.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for these specific this compound derivatives are not fully elucidated in the available literature, the biological activities of the broader class of aminopyridine compounds offer some insights.
4-Aminopyridine, the parent compound, is known to be a blocker of voltage-gated potassium channels.[1] This activity can modulate neurotransmitter release and neuronal excitability. Furthermore, studies on 4-aminopyridine have indicated its ability to induce apoptosis in human acute myeloid leukemia cells. This pro-apoptotic effect is mediated by an increase in intracellular calcium concentration through the P2X7 receptor pathway, leading to the activation of caspases 3 and 9 and disruption of the mitochondrial membrane potential.[2]
The following diagram illustrates the proposed apoptotic signaling pathway initiated by 4-aminopyridine in acute myeloid leukemia cells.
Caption: Proposed apoptotic pathway of 4-aminopyridine in AML cells.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted in the following diagram.
Caption: General workflow for synthesis and antimicrobial evaluation.
Logical Relationship of Biological Investigation
The investigation into the biological activity of these compounds follows a logical progression from synthesis to the assessment of their effects on biological systems.
Caption: Logical flow of the biological investigation.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 4-Amino-2,3,5,6-tetrafluoropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of compounds related to 4-Amino-2,3,5,6-tetrafluoropyridine. To date, a definitive crystal structure for this compound itself has not been deposited in the Cambridge Structural Database (CSD). Therefore, this guide focuses on a comparative study of two structurally related pyridine derivatives for which crystallographic data are available: the more complex 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate and the simpler 4-aminopyridine. This comparison offers insights into the structural effects of fluorination and substituent changes on the pyridine ring.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two selected analogs. These data provide a quantitative basis for understanding the differences in their solid-state structures.
| Parameter | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | 4-Aminopyridine |
| Formula | C₁₁H₁₀F₄N₂O₂ | C₅H₆N₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.573(3) Å, b = 7.319(4) Å, c = 12.121(4) Å | a = 5.573(3) Å, b = 7.319(4) Å, c = 12.121(4) Å[1] |
| Volume (ų) | Not explicitly found, but calculable from unit cell dimensions. | 494.1 |
| Z | 4 | 4[1] |
| Key Structural Features | The conformation about the N—C—C—O bond is gauche, with a torsion angle of 61.84(13)°.[2][3] Molecules are linked into chains by N—H⋯O hydrogen bonds, which are cross-linked by C—H⋯F and C—H⋯π contacts.[2][3] | The dihedral angle between the plane of the amino group and the pyridine ring is approximately 22°.[1] |
Experimental Protocols
The data presented in this guide were obtained through single-crystal X-ray diffraction. Below is a generalized protocol representative of the methodology used for determining the crystal structures of small organic molecules like the ones compared.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. For compounds like this compound and its derivatives, a common method involves the slow evaporation of a solvent in which the compound has moderate solubility. Solvents such as ethanol, methanol, or acetone, or a mixture thereof, are often employed. The process is carried out in a dust-free environment, and the solution is allowed to evaporate slowly over several days to weeks to yield high-quality crystals.
Data Collection
A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and oil. The crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations of the atoms. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of reflection intensities. These intensities are then used to solve the phase problem and generate an initial electron density map. The atomic positions are determined from this map, and the structural model is refined using least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the structural relationship between the compared molecules.
Caption: A flowchart illustrating the major steps in determining a molecule's crystal structure via X-ray diffraction.
Caption: A diagram showing the structural evolution from pyridine to the complex, fluorinated analog.
References
analytical methods for quantifying 4-Amino-2,3,5,6-tetrafluoropyridine
A comprehensive guide to the analytical methods for the quantification of 4-Amino-2,3,5,6-tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of various analytical techniques, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The primary analytical methods for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the recommended analytical techniques for the quantification of this compound. The data presented is a synthesis of values reported for analogous aromatic amines and fluorinated compounds.
| Parameter | HPLC-UV | GC-FID | GC-MS | UV-Vis Spectrophotometry (with derivatization) |
| Linearity (r²) | >0.999[1][2] | >0.99[3] | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1][2] | ~150 µL/L[3] | Lower than GC-FID | 0.03 - 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[1][2] | 8 - 10 ppm[5] | Lower than GC-FID | 0.1 - 0.5 µg/mL[4] |
| Precision (%RSD) | < 5%[2] | < 10% | < 10% | < 5% |
| Analysis Time | 5 - 15 minutes | 10 - 30 minutes | 10 - 30 minutes | 5 - 10 minutes (post-derivatization) |
| Selectivity | High | Moderate to High | Very High | Low to Moderate |
| Sample Throughput | High | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the routine analysis of this compound in various matrices, offering a good balance of sensitivity, selectivity, and speed.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or an appropriate buffer to control pH). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm or the lambda max should be used.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For enhanced selectivity and sensitivity, a mass spectrometer (MS) detector is recommended.
-
Instrumentation: A gas chromatograph with an FID or MS detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or as per MS manufacturer's recommendations.
-
Standard and Sample Preparation: Dissolve the standards and samples in a volatile organic solvent (e.g., methanol, acetone). Derivatization may be necessary to improve volatility and peak shape.
UV-Vis Spectrophotometry
This method is simple and rapid but may lack the selectivity of chromatographic methods. It is often employed for the analysis of simpler sample matrices or after a derivatization step to enhance sensitivity and selectivity.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Direct Measurement: Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol or methanol) and measure the absorbance at the wavelength of maximum absorption (λmax).
-
Derivatization: A more sensitive and selective approach involves reacting the primary amino group of this compound with a chromogenic reagent. A common method for primary aromatic amines is diazotization followed by coupling with a suitable agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a highly colored azo dye.[6]
-
-
Procedure for Derivatization:
-
To an acidic solution of the sample, add sodium nitrite to form the diazonium salt.
-
Add a coupling agent to form the colored azo compound.
-
Measure the absorbance of the resulting solution at its λmax (typically in the visible region).
-
-
Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the unknown sample is then determined from this curve.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantification of this compound.
Method Selection Guide
This flowchart provides a logical guide for selecting the most appropriate analytical method based on key experimental requirements.
Caption: Decision tree for selecting an analytical method.
References
- 1. mercativa.com [mercativa.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijirset.com [ijirset.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthetic Utility of 4-Amino-2,3,5,6-tetrafluoropyridine and 4-Aminopyridine
In the landscape of modern organic synthesis, pyridine derivatives are indispensable building blocks and catalysts. Among these, 4-aminopyridine (4-AP) has long been recognized for its catalytic activity and its role as a versatile nucleophile. The introduction of fluorine atoms to the pyridine ring, as seen in 4-Amino-2,3,5,6-tetrafluoropyridine (4-ATFP), dramatically alters the molecule's electronic properties and reactivity, opening up new avenues in synthesis while presenting a distinct alternative to its non-fluorinated counterpart. This guide provides an objective, data-driven comparison of these two pivotal reagents, offering insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties: A Tale of Two Rings
The most striking difference between 4-ATFP and 4-AP lies in their electronic nature, a direct consequence of the four electron-withdrawing fluorine atoms on the 4-ATFP ring. This profound electronic perturbation is reflected in their basicity, as indicated by their pKa values.
| Compound | Structure | pKa | Basicity |
| 4-Aminopyridine (4-AP) | 9.11 | More Basic | |
| This compound (4-ATFP) | 2.89 | Less Basic |
The strong inductive effect of the fluorine atoms in 4-ATFP significantly reduces the electron density on the pyridine nitrogen and the exocyclic amino group, rendering it substantially less basic than 4-AP. This fundamental difference in basicity dictates their respective roles and reactivity in chemical transformations.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A key area where the divergent properties of 4-ATFP and 4-AP are evident is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the perfluorinated ring in 4-ATFP makes it an excellent substrate for nucleophilic attack, while the amino group itself can act as a nucleophile.
4-ATFP as a Nucleophile
Despite its reduced basicity, the amino group of 4-ATFP can still function as a nucleophile. However, its reactivity is attenuated compared to 4-AP. This can be advantageous in preventing side reactions or in achieving selective mono-substitution on highly reactive electrophiles.
4-AP as a Nucleophile
The greater nucleophilicity of the amino group in 4-AP makes it a more reactive partner in SNAr reactions. It readily displaces leaving groups on activated aromatic and heteroaromatic systems.
Comparative Performance in Catalysis
4-Aminopyridine is a well-established nucleophilic catalyst, particularly in acylation reactions, where it forms a highly reactive N-acylpyridinium intermediate. The catalytic efficiency of 4-ATFP in similar roles is significantly diminished due to the electronic effects of the fluorine atoms.
Acylation Catalysis
The formation of the key N-acylpyridinium intermediate is highly dependent on the nucleophilicity of the pyridine nitrogen. The reduced electron density on the nitrogen in 4-ATFP makes it a much poorer nucleophile than 4-AP, and thus a less effective catalyst for acylation.
| Catalyst | Role | Relative Catalytic Efficiency |
| 4-Aminopyridine (4-AP) | Acylation Catalyst | High |
| This compound (4-ATFP) | Acylation Catalyst | Very Low to Ineffective |
Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Pyridine via SNAr using 4-ATFP as a Substrate
This protocol describes a typical SNAr reaction where the fluorine atom at the 4-position of a related tetrafluoropyridine is displaced by a nucleophile.
Reaction:
Pentafluoropyridine + Piperidine → 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine
Procedure:
-
To a solution of pentafluoropyridine (1.69 g, 10 mmol) in ethanol (20 mL) is added piperidine (1.70 g, 20 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (50 mL) and water (50 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to give the product.
Expected Yield: ~90-95%
Logical Workflow for Reagent Selection
The choice between 4-ATFP and 4-AP in a synthetic plan is governed by the desired reactivity. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting between 4-AP and 4-ATFP in synthesis.
Conclusion
This compound and 4-aminopyridine are not interchangeable reagents; they are complementary tools with distinct applications rooted in their fundamental electronic differences. 4-AP excels as a strong nucleophile and a highly effective nucleophilic catalyst due to its basicity. In contrast, 4-ATFP, with its electron-deficient ring and attenuated basicity, serves as an excellent substrate for SNAr reactions and as a unique building block for the synthesis of complex, fluorinated molecules. The strategic selection of one over the other, guided by the principles outlined in this guide, is crucial for achieving desired outcomes in modern organic synthesis.
A Comparative Guide to the Computational Modeling of 4-Amino-2,3,5,6-tetrafluoropyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Amino-2,3,5,6-tetrafluoropyridine, a crucial building block in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages experimental data and computational findings for the well-characterized alternative, Pentafluoropyridine (PFP), to infer and compare the expected reactivity of its 4-amino derivative.
The primary mode of reactivity for highly fluorinated pyridines is nucleophilic aromatic substitution (SNAr). In pentafluoropyridine, the para-position (C4) is the most susceptible to nucleophilic attack. The introduction of an amino group at this position significantly modulates the electronic properties and, consequently, the reactivity of the pyridine ring.
Data Presentation: A Comparative Analysis
The following tables summarize the known experimental data for Pentafluoropyridine and provide a qualitative and quantitative comparison with the expected properties of this compound. The predictions for the 4-amino derivative are based on the known electron-donating nature of the amino group and its influence on the aromatic system.
Table 1: Comparison of Molecular Properties
| Property | Pentafluoropyridine (PFP) | This compound | Rationale for Predicted Difference |
| Molecular Weight | 169.05 g/mol | 166.08 g/mol [1] | Replacement of a fluorine atom with an amino group. |
| Dipole Moment | Low | Higher | The amino group introduces a significant dipole moment. |
| Electron Density at C2/C6 | Highly deficient | Less electron deficient | The electron-donating amino group increases electron density on the ring. |
| Reactivity towards Nucleophiles | High at C4 | Lower at remaining F-positions | The amino group deactivates the ring towards further nucleophilic attack. |
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | Pentafluoropyridine (PFP) | This compound | Rationale for Predicted Difference |
| Primary Site of Attack | C4 (para-position) | N/A (position already substituted) | The most activated site is already functionalized. |
| Secondary Site of Attack | C2/C6 (ortho-positions) | C2/C6 (ortho-positions) | Nucleophilic attack will occur at the remaining fluorinated carbons. |
| Reaction Rate | Fast | Slower | The electron-donating amino group reduces the electrophilicity of the ring. |
| Activation Energy Barrier | Lower | Higher | A less electrophilic ring results in a higher energy barrier for the SNAr reaction. |
Experimental and Computational Protocols
Experimental Protocol for Nucleophilic Aromatic Substitution of Pentafluoropyridine:
A typical experimental setup for the nucleophilic aromatic substitution of pentafluoropyridine involves the following steps:
-
Reactant Preparation: Pentafluoropyridine is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The nucleophile (e.g., an amine, alkoxide, or thiol) is prepared in the same solvent, often with a non-nucleophilic base like potassium carbonate or triethylamine to facilitate the reaction.
-
Reaction Execution: The nucleophile solution is added dropwise to the pentafluoropyridine solution at a controlled temperature, typically ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography, distillation, or recrystallization to yield the 4-substituted-2,3,5,6-tetrafluoropyridine.
Computational Modeling Protocol (Hypothetical for this compound):
A representative computational study to model the reactivity of this compound would likely employ Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is a common choice for such systems.
-
Functional: A hybrid functional such as B3LYP is frequently used for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style basis set such as aug-cc-pVDZ would be appropriate to accurately describe the electronic structure, including the diffuse functions for the anionic species involved in the reaction.
-
Solvation Model: To simulate the reaction in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) would be employed, with the solvent specified as DMF or acetonitrile.
-
Calculations:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile), the Meisenheimer intermediate, the transition state, and the products would be optimized.
-
Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set could be performed on the optimized geometries to obtain more accurate reaction and activation energies.
-
Population Analysis: Natural Bond Orbital (NBO) or Mulliken population analysis would be used to determine the partial atomic charges and understand the charge distribution in the molecule.
-
Visualizations
Caption: Generalized signaling pathway for the SNAr reaction of this compound.
Caption: A typical workflow for the computational modeling of chemical reactivity.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2,3,5,6-tetrafluoropyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Amino-2,3,5,6-tetrafluoropyridine
This compound is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | Chemical-resistant gloves (e.g., Butyl rubber), safety goggles with side-shields, lab coat, and a full-face respirator if exposure limits are exceeded.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] | Protective gloves and clothing.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Tightly fitting safety goggles.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide them with the complete chemical name and any available safety data.[2]
-
The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company. One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Contaminated Material Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2,3,5,6-tetrafluoropyridine
Essential Safety and Handling Guide for 4-Amino-2,3,5,6-tetrafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure | Category 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be harmful.[1][3] |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities.[1] | Prevents inhalation of harmful dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily available.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Weighing and Aliquoting:
-
Don all required PPE before handling the chemical.
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper.
-
Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.
-
Transfer the weighed solid to the appropriate reaction vessel.
3. Dissolution:
-
Add the solvent to the vessel containing the solid.
-
If necessary, gently stir or sonicate to aid dissolution.
-
Keep the container closed as much as possible during this process.
4. Reaction and Work-up:
-
Conduct the reaction within the fume hood.
-
Monitor the reaction for any unexpected changes.
-
Upon completion, quench the reaction carefully according to your specific protocol.
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all glassware and equipment used.
Disposal Plan
1. Waste Segregation:
-
Segregate all waste containing this compound from other waste streams.[4] This includes:
-
Contaminated consumables (e.g., gloves, weigh boats, pipette tips).
-
Unused or excess chemical.
-
Reaction mixtures and solutions.
-
2. Waste Collection and Labeling:
-
Collect all waste in a clearly labeled, sealed, and compatible container.[4]
-
The label should include the chemical name, concentration, and hazard symbols.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
For fluorinated compounds, incineration at high temperatures or disposal in a designated hazardous waste landfill may be appropriate methods, but this should be confirmed with the disposal service.[5][6]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

